2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHQUWUYVSPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368533 | |
| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-21-7 | |
| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. This document provides a thorough understanding of the underlying chemical principles, a detailed step-by-step experimental protocol, and critical safety and handling information. The synthesis involves the N-acylation of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride. This guide is intended to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely in a laboratory setting.
Introduction
N-aryl acetamides are a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The title compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, incorporates several key structural features that make it a versatile intermediate for further chemical transformations. The presence of a reactive chloroacetyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
This guide provides a detailed examination of the synthesis of this compound, focusing on the chloroacetylation of the substituted aniline, 4-chloro-2-methoxy-5-methylaniline. The principles and methodologies discussed herein are broadly applicable to the synthesis of other N-substituted chloroacetamides.
Chemical Properties and Reagents
A thorough understanding of the properties of the reactants and the final product is essential for a successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 4-chloro-2-methoxy-5-methylaniline | C8H10ClNO | 171.63 | 102-103 | Refer to SDS |
| Chloroacetyl Chloride | C2H2Cl2O | 112.94 | -22 | Corrosive, Lachrymator |
| 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | C10H11Cl2NO2 | 248.11 | Not available | Eye Irritant[1] |
| Acetic Acid (Glacial) | C2H4O2 | 60.05 | 16.6 | Corrosive, Flammable |
| Sodium Acetate | C2H3NaO2 | 82.03 | 324 | Hygroscopic |
| Ethanol | C2H6O | 46.07 | -114 | Flammable |
Synthesis Pathway and Mechanism
The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 4-chloro-2-methoxy-5-methylaniline and chloroacetyl chloride.
Reaction Scheme:
Caption: Overall reaction for the synthesis.
Mechanism:
The reaction proceeds via a nucleophilic attack of the amine group of 4-chloro-2-methoxy-5-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final amide product and hydrochloric acid.
Caption: Simplified reaction mechanism.
In this synthesis, acetic acid serves as a solvent that can facilitate the reaction, and sodium acetate is added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion and aids in the precipitation of the product.[1]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[1]
Materials and Equipment:
-
4-chloro-2-methoxy-5-methylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-chloro-2-methoxy-5-methylaniline in glacial acetic acid. Place the flask in an ice bath to cool the solution.
-
Addition of Chloroacetyl Chloride: While stirring the cooled solution, add an equimolar amount of chloroacetyl chloride dropwise using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, add a solution of sodium acetate in water to the reaction mixture. This will neutralize the generated HCl and cause the product to precipitate out of the solution.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and sodium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a laboratory coat, and splash-proof safety goggles at all times.
Chemical Hazards:
-
Chloroacetyl chloride is highly corrosive and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and can cause severe burns. Avoid inhalation of vapors.
-
4-chloro-2-methoxy-5-methylaniline and the final product should be handled with care. Assume they are toxic and avoid skin contact and inhalation.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.
Conclusion
The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a straightforward yet crucial reaction for obtaining a versatile chemical intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently and safely produce this compound in a laboratory setting. The principles of nucleophilic acyl substitution discussed are fundamental in organic synthesis and can be applied to a wide array of similar transformations.
References
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1077. [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Gowda, B. T., et al. (2007). Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4675.
- Missioui, H., et al. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of N-(4-acetylphenyl)-2-chloroacetamide.
Sources
An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
A Note on Availability: As of the latest literature search, specific experimental data for the title compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, is not available in public chemical databases or peer-reviewed publications. This guide is therefore constructed based on established principles of organic chemistry and extensive data from closely related structural analogs. The provided protocols and structural analyses are predictive and intended to serve as a robust framework for researchers investigating this specific molecule.
Introduction: The N-Aryl Acetamide Scaffold
N-arylacetamides are a cornerstone in medicinal and agricultural chemistry, forming the structural basis for a wide range of pharmaceuticals, herbicides, and functional materials.[1][2] The biological activity of these compounds is intimately linked to the nature and position of substituents on the aryl ring, which modulate their physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. The chloroacetamide moiety itself is a well-known reactive group, capable of alkylating biological nucleophiles, a mechanism that underpins the herbicidal activity of this class of compounds.[3] This guide will provide a comprehensive analysis of the predicted molecular structure, a reliable synthetic route, and a robust characterization workflow for the novel compound 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
Predicted Molecular Structure and Conformational Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is characterized by a central amide linkage connecting a chloroacetyl group to a polysubstituted aniline ring. The overall geometry and electronic properties of the molecule are a composite of the individual contributions of these substituents.
Core Structural Features
The fundamental structure consists of a planar phenyl ring and an acetamide group. In related crystal structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamide group is typically twisted out of the plane of the phenyl ring.[1][4] This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl group of the acetamide. For the title compound, the methoxy group at the 2-position is expected to induce a significant dihedral angle between the phenyl ring and the amide plane.
Influence of Phenyl Ring Substituents
The electronic and steric effects of the substituents on the phenyl ring are critical in defining the molecule's reactivity and intermolecular interactions.
-
4-Chloro group: As an electron-withdrawing group, the chlorine atom at the 4-position will decrease the electron density of the phenyl ring and the nitrogen atom of the amide. This will influence the nucleophilicity of the nitrogen and the acidity of the N-H proton.
-
2-Methoxy group: The methoxy group at the 2-position is an electron-donating group through resonance, which will counteract the electron-withdrawing effect of the 4-chloro substituent to some extent. Its primary influence, however, will be steric, forcing the acetamide group out of the plane of the phenyl ring.[4]
-
5-Methyl group: The methyl group at the 5-position is a weakly electron-donating group and will have a minor electronic influence. Its steric bulk is also minimal in this position.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| XLogP3 | ~3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Proposed Synthesis and Mechanistic Considerations
The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of a corresponding aniline with an acyl chloride.[1][5] This approach is anticipated to be highly effective for the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
Synthetic Workflow
The proposed synthesis involves the reaction of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in a suitable solvent.
Detailed Experimental Protocol
Materials:
-
4-chloro-2-methoxy-5-methylaniline (1 equivalent)
-
Chloroacetyl chloride (1 equivalent)
-
Glacial acetic acid
-
Sodium acetate solution (saturated)
-
Ethanol (for recrystallization)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve 4-chloro-2-methoxy-5-methylaniline (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Precipitation: Add a saturated solution of sodium acetate to the reaction mixture to neutralize the excess acid and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
Rationale for Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for this type of reaction as it is polar enough to dissolve the aniline starting material and is unreactive towards the acyl chloride.
-
Temperature: The reaction is initially carried out at low temperatures to control the exothermic reaction between the aniline and the highly reactive chloroacetyl chloride, minimizing the formation of side products.
-
Workup: The addition of sodium acetate solution is a crucial step to neutralize the HCl byproduct and any remaining acetic acid, which facilitates the precipitation of the less soluble amide product.
Proposed Characterization Workflow
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following workflow outlines the standard analytical techniques to be employed.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following key spectroscopic features are predicted for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide:
¹H NMR Spectroscopy:
-
Amide N-H: A broad singlet between δ 8.0-9.0 ppm.
-
Aromatic Protons: Two singlets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two protons on the phenyl ring.
-
Chloromethyl Protons: A singlet around δ 4.2 ppm corresponding to the -CH₂Cl group.
-
Methoxy Protons: A singlet around δ 3.9 ppm corresponding to the -OCH₃ group.
-
Methyl Protons: A singlet around δ 2.3 ppm corresponding to the -CH₃ group.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon attached to the methoxy group will be shifted downfield, while the carbons attached to the chlorine and methyl groups will also show characteristic shifts.
-
Chloromethyl Carbon: A signal around δ 40-45 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal around δ 15-20 ppm.
FT-IR Spectroscopy:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1670 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch (Methoxy): A band around 1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 9:6:1, which is characteristic of a compound containing two chlorine atoms.
Potential Applications and Biological Relevance
Chloroacetamide-containing compounds are widely recognized for their biological activities, particularly as herbicides.[3] The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[3] The N-aryl substituent plays a crucial role in the molecule's uptake, transport, and interaction with the target enzyme.
Furthermore, N-aryl acetamides have been investigated for a wide range of other biological activities, including antibacterial, antifungal, and even anticancer properties.[3] The specific combination of substituents on the phenyl ring of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide could impart unique biological properties, making it a candidate for screening in various biological assays. Its structural similarity to known bioactive molecules suggests that it could be a valuable intermediate in the development of novel agrochemicals or pharmaceuticals.
Conclusion
While specific experimental data for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide remains to be reported, this in-depth guide provides a comprehensive theoretical framework for its molecular structure, synthesis, and characterization. The predictive analysis, based on well-understood chemical principles and data from closely related analogs, offers a solid foundation for researchers aiming to synthesize and investigate this novel compound. The detailed protocols and expected analytical data serve as a practical starting point for its inclusion in chemical and biological research programs.
References
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]
- Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Gok, M. K., et al. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.
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- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related acetamide derivatives to build a predictive profile. The insights herein are intended to guide researchers in the synthesis, characterization, and potential application of this and similar compounds. We will delve into the expected properties, outline robust experimental protocols for their validation, and discuss the underlying chemical principles.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. While direct experimental data for the target compound is not available, we can deduce its structural characteristics and propose a systematic name.
1.1. IUPAC Name and Synonyms
The systematic IUPAC name for the target compound is 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide .
1.2. Chemical Structure
The chemical structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is presented below. This structure is critical for understanding its chemical behavior and potential interactions.
Caption: 2D Structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Predicted and Comparative Physical Properties
The physical properties of a compound are paramount for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development. Below is a summary of key physical properties extrapolated from closely related analogs.
| Property | 2-chloro-N-(4-methoxyphenyl)acetamide | 2-chloro-N-(4-chlorophenyl)acetamide | 2-chloro-N-(4-methylphenyl)acetamide | 2-chloro-N-(4-chloro-2-methylphenyl)acetamide |
| Molecular Formula | C₉H₁₀ClNO₂[1] | C₈H₇Cl₂NO | C₉H₁₀ClNO[2] | C₉H₉Cl₂NO[3] |
| Molecular Weight | 199.63 g/mol [1] | 204.05 g/mol | 183.63 g/mol [2] | 218.08 g/mol [3] |
| Melting Point | 125.5 - 127.3 °C[4] | 169.0 - 173.0 °C[5] | 164 - 166 °C[2] | Not Available |
| Appearance | Colorless crystals[4] | White to light yellow powder/crystal[5] | Not Available | Not Available |
| CAS Number | 22303-36-2[1] | 3289-75-6[5] | 16634-82-5[2] | 62593-77-5[3] |
Expert Insights: The introduction of a second chlorine atom and a methyl group in the phenyl ring of the target compound, compared to its analogs, is expected to increase its molecular weight and likely influence its melting point and solubility. The additional chlorine atom may increase intermolecular forces, potentially leading to a higher melting point. The methoxy and methyl groups will also affect the molecule's polarity and crystal packing.
Predicted Chemical Properties and Reactivity
The chemical properties dictate a molecule's stability, reactivity, and potential for forming derivatives.
3.1. Solubility
The solubility of acetamide derivatives is influenced by the substituents on the phenyl ring. The presence of both polar (methoxy) and nonpolar (chloro, methyl) groups in the target molecule suggests it will have moderate solubility in a range of organic solvents. It is anticipated to be poorly soluble in water.
3.2. Chemical Stability
Chlorinated acetamides are generally stable under standard laboratory conditions. However, they can be susceptible to hydrolysis, particularly under basic conditions, which would cleave the amide bond. The presence of electron-withdrawing chlorine atoms on the phenyl ring may influence the reactivity of the amide group. It is advisable to store this compound in a cool, dry place, away from strong bases and oxidizing agents.[6][7]
3.3. Spectroscopic Data
While experimental spectra for the target compound are not available, we can predict the key features based on its structure and data from analogs.
-
¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). The singlet for the methyl group protons will likely be around 2.0-2.5 ppm. The methoxy group protons will present as a singlet around 3.8 ppm. The methylene protons adjacent to the chlorine will be a singlet around 4.0-4.5 ppm, and the amide proton will be a broad singlet further downfield.
-
¹³C NMR: The carbonyl carbon of the amide will be the most downfield signal (around 165-170 ppm). Aromatic carbons will appear in the 110-160 ppm range. The methyl, methoxy, and methylene carbons will have characteristic signals in the aliphatic region.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretches (typically in the 600-800 cm⁻¹ region).[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide would involve the acylation of the corresponding aniline derivative.
4.1. Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via acylation.
4.2. Step-by-Step Synthesis Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-chloro-2-methoxy-5-methylaniline in a suitable inert solvent such as dichloromethane or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
4.3. Protocol for Physicochemical Characterization
The following is a standard workflow for the characterization of a novel synthesized compound.
Caption: Experimental workflow for compound characterization.
Safety and Handling
While a specific safety data sheet for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is not available, precautions should be taken based on the data for similar chlorinated acetamides.
-
Hazard Statements: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Potential Applications and Future Directions
Acetamide derivatives are a versatile class of compounds with a wide range of biological activities.[10][11] They have been investigated for their potential as:
The specific substitution pattern of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide suggests that it could be a valuable candidate for screening in various biological assays. Further research should focus on its synthesis, full characterization, and evaluation of its biological activity profile.
Conclusion
This technical guide has provided a detailed predictive analysis of the physical and chemical properties of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, based on the known characteristics of its structural analogs. The proposed synthetic route and characterization workflow offer a solid foundation for researchers to produce and validate this novel compound. The potential for diverse biological activity makes this and related acetamide derivatives promising targets for future drug discovery and development efforts.
References
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PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]
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Chemical Synthesis Database. 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. [Link]
- Google Patents.
-
New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]
- Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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Chemchart. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5). [Link]
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An In-Depth Technical Guide to the Safety and Hazards of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive safety and hazard assessment of the novel research compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. As specific toxicological data for this molecule is not extensively available, this guide employs a precautionary approach, drawing analogies from the known hazards of its core structural motifs: the chloroacetamide functional group and the substituted aniline backbone. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and minimizing environmental impact. The guide covers hazard identification, risk mitigation strategies, appropriate personal protective equipment (PPE), and emergency procedures, grounded in established principles of chemical safety and supported by authoritative sources.
Introduction: A Precautionary Approach to a Novel Compound
The pursuit of novel chemical entities in drug discovery and materials science necessitates a proactive and informed stance on safety. 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a compound of interest with potential applications that are yet to be fully explored. In the absence of comprehensive, compound-specific safety data, a thorough understanding of the risks associated with its constituent chemical classes is paramount. This guide is structured to provide a logical and scientifically-grounded framework for the safe handling and management of this and structurally related compounds. The causality behind the recommended safety protocols is explained to foster a deeper understanding of the potential hazards.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a compound is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | PubChem[1] |
| Molecular Formula | C₉H₉Cl₂NO | PubChem[1] |
| Molecular Weight | 218.08 g/mol | PubChem[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[2] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a complete GHS profile for this specific compound is not available, a provisional classification can be inferred from available data and structural analogies.
GHS Pictograms (Anticipated):
Signal Word: Danger
Anticipated Hazard Statements:
-
H301: Toxic if swallowed. (Based on the toxicity of chloroacetamide)[2]
-
H317: May cause an allergic skin reaction. (Based on the sensitizing potential of chloroacetamide)[2]
-
H319: Causes serious eye irritation. (As per ECHA C&L Inventory)[1]
-
H361: Suspected of damaging fertility or the unborn child. (Based on the reproductive toxicity of chloroacetamide)[2]
-
H402: Harmful to aquatic life. (Inferred from the presence of chlorinated aromatic rings)[3]
-
May cause damage to blood (hemolysis and methemoglobinemia) through prolonged or repeated exposure. (Based on the toxicology of substituted anilines)[4][5]
Toxicological Profile: An Evidence-Based Inference
A comprehensive toxicological profile for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has not been established. However, by examining its structural components, a presumptive toxicological assessment can be constructed.
The Chloroacetamide Moiety: A Key Toxicophore
The chloroacetamide functional group is a known reactive electrophile and is associated with significant toxicity. Chloroacetamide itself is classified as very toxic and is suspected of reproductive toxicity and teratogenicity[2]. Its mechanism of toxicity is believed to involve the alkylation of biological macromolecules, leading to cellular dysfunction. The antimicrobial efficacy of some chloroacetamide derivatives is attributed to their ability to induce the degradation of sulfhydryl enzymes and amino acids[6].
The Substituted Aniline Backbone: Hematotoxicity Concerns
Anilines and their derivatives are a class of compounds known for their potential to induce hematotoxicity[4]. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[5]. This can lead to cyanosis, dizziness, headaches, and in severe cases, coma and death[5]. Metabolites of anilines, such as N-hydroxylanilines, are highly reactive and can lead to hemolysis and the formation of adducts with proteins and DNA[4].
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of handling protocols and the consistent use of appropriate PPE are mandatory.
Engineering Controls
-
Fume Hood: All handling of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect the eyes from splashes and airborne particles[7].
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves should be inspected for any signs of degradation before and during use.
-
Body Protection: A lab coat, buttoned to the top, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn[8].
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used[9].
Caption: Personal Protective Equipment (PPE) workflow.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and preventing environmental contamination.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Disposal
As a chlorinated organic compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide should be disposed of as hazardous waste.
-
Waste Segregation: Do not mix chlorinated waste with non-halogenated waste streams, as this can significantly increase disposal costs[10].
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Incineration: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas[11][12].
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent the spread of the spill by using appropriate absorbent materials for solids, such as vermiculite or sand.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.
-
Assess: Determine if the spill can be safely cleaned up by trained laboratory personnel. For large spills, or if you are unsure, contact the institution's emergency response team.
-
Clean-up (for minor spills):
-
Don the appropriate PPE, including respiratory protection.
-
Gently sweep the solid material to avoid creating airborne dust[13].
-
Place the spilled material and all contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Caption: Chemical spill response workflow.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
While 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide represents a molecule with potential for scientific advancement, its handling demands a high level of caution. By understanding the inherent hazards of its chloroacetamide and substituted aniline components, and by adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture, and their application is non-negotiable when working with novel chemical entities.
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Chloroacetanilides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The chloroacetanilide scaffold, a cornerstone of the agrochemical industry for decades, is now emerging as a versatile pharmacophore in the realm of drug discovery and development. This technical guide provides a comprehensive literature review of chloroacetanilide compounds, bridging their established role as herbicides with their burgeoning potential as therapeutic agents. We delve into the fundamental chemistry, synthesis, and mechanisms of action that underpin their biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising class of compounds.
Introduction: From Fields to Pharmacies
Chloroacetanilide chemistry has a rich history, predominantly in the development of pre-emergent herbicides such as alachlor, metolachlor, and acetochlor. These compounds have been instrumental in modern agriculture for the control of annual grasses and broadleaf weeds.[1] Their mode of action in plants, the inhibition of very-long-chain fatty acid (VLCFA) synthesis, is a well-established biochemical pathway. However, the inherent reactivity of the α-chloroacetamide "warhead" has recently captured the attention of medicinal chemists, leading to the exploration of chloroacetanilide derivatives for a range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] This guide will navigate the dual landscape of chloroacetanilides, providing a critical analysis of their journey from agricultural staples to potential life-saving drugs.
The Chemical Core: Synthesis and Reactivity
The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of a corresponding aryl amine with chloroacetyl chloride.[1][3] The reactivity of the chloroacetanilide scaffold is dominated by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. This reactivity is the basis for both its biological activity and its utility as a synthetic intermediate.
General Synthesis of N-Aryl-2-Chloroacetamides
A common synthetic route involves the reaction of an aniline derivative with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-(Aryl)-2-chloroacetamide [1][4]
Materials:
-
Substituted Aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq) or Potassium Carbonate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or potassium carbonate to the solution.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-aryl-2-chloroacetamide derivative.
This fundamental reaction can be adapted to produce a wide array of chloroacetanilide derivatives with diverse functionalities, paving the way for extensive structure-activity relationship (SAR) studies.
Herbicidal Activity: A Well-Understood Mechanism
The primary application of chloroacetanilides has been in agriculture. Their herbicidal efficacy stems from the inhibition of VLCFA synthesis in susceptible plants.
Mechanism of Action in Plants
Chloroacetanilides are known to covalently bind to the active site cysteine of enzymes involved in the elongation of fatty acids, specifically the condensing enzyme of the VLCFA elongase complex.[5] This irreversible inhibition disrupts the formation of VLCFAs, which are essential components of various cellular structures, including membranes and cuticular waxes.
Caption: Mechanism of action of chloroacetanilide herbicides in plants.
Environmental Fate and Metabolism
The widespread use of chloroacetanilide herbicides has led to concerns about their environmental persistence and the presence of their metabolites in soil and water.
Degradation Pathways
In the environment, chloroacetanilide herbicides undergo degradation to form more polar and mobile metabolites, primarily ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives. This transformation is a key factor in their environmental mobility and potential for groundwater contamination.
Caption: Environmental degradation of chloroacetanilide herbicides.
Toxicology and Human Health Implications
The toxicological profile of chloroacetanilides is a critical consideration, particularly in the context of their potential use as therapeutic agents.
Carcinogenicity
Some chloroacetanilide herbicides, such as butachlor and alachlor, have been shown to induce enterochromaffin-like (ECL) cell tumors in the stomachs of rats at high doses.[6] The proposed mode of action involves a reduction in parietal cells, leading to an increase in gastric pH and subsequent hypergastrinemia, which stimulates ECL cell proliferation.[6]
Genotoxicity and Oxidative Stress
Studies have indicated that chloroacetanilides and their metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis in vitro.[7] This mechanism is a key area of investigation for both their toxicity and potential anticancer activity.
Therapeutic Potential: A New Frontier
The electrophilic nature of the chloroacetamide moiety has been harnessed for the development of novel therapeutic agents, particularly in oncology and infectious diseases.
Anticancer Activity
N-Aryl-2-chloroacetamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action is often attributed to the alkylation of nucleophilic residues in the active sites of key proteins involved in cancer cell growth and survival.[1]
6.1.1. Inhibition of Signaling Pathways
A primary proposed mechanism for the anticancer effects of chloroacetanilide derivatives is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] By covalently modifying key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.
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The Enduring Legacy of the Acetamide Scaffold: A Technical Chronicle of Discovery and Pharmaceutical Innovation
For decades, the unassuming acetamide functional group has served as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, arising from a unique combination of physicochemical properties and synthetic tractability, has propelled the development of a vast array of therapeutic agents that have profoundly impacted human health. This in-depth technical guide charts the discovery and historical evolution of substituted acetamides, offering a narrative grounded in scientific rigor for researchers, scientists, and drug development professionals. We will journey from the serendipitous discovery of the first synthetic analgesics to the rational design of targeted therapeutics, exploring the pivotal experiments, the evolution of synthetic strategies, and the intricate mechanisms of action that define this remarkable class of molecules.
The Dawn of Synthetic Analgesia: A Tale of Serendipity and Toxicity
The story of substituted acetamides in medicine begins not with rational design, but with a fortunate accident in the late 19th century. In 1886, physicians Arnold Cahn and Paul Hepp of the University of Strasbourg were investigating naphthalene as a potential treatment for intestinal worms.[1][2] A local pharmacy mistakenly supplied them with acetanilide, a coal tar derivative.[2][3] When administered to a patient suffering from both worms and a high fever, the fever remarkably subsided, though the worms remained.[2] This serendipitous observation led to the commercialization of acetanilide as "Antifebrin," the first synthetic drug to possess both fever-reducing (antipyretic) and pain-relieving (analgesic) properties.[1][4]
However, the initial enthusiasm for acetanilide was soon tempered by reports of its significant toxicity, most notably cyanosis (a bluish discoloration of the skin) due to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1][3] This toxicity spurred the search for safer alternatives.
In 1887, the Bayer company introduced phenacetin (N-(4-ethoxyphenyl)acetamide), a closely related aniline derivative, as a safer alternative to acetanilide.[3][5] While it exhibited a better safety profile initially, long-term use of phenacetin was later linked to severe kidney damage (nephropathy) and was eventually withdrawn from the market in many countries.[3][5]
The quest for a truly safe and effective analgesic from this chemical class culminated in the rise of paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide). Although first synthesized by Harmon Northrop Morse in 1878, its therapeutic potential was not fully appreciated until the mid-20th century.[6][7] Groundbreaking work by Bernard Brodie and Julius Axelrod in the late 1940s identified paracetamol as the major active metabolite of both acetanilide and phenacetin, revealing that the therapeutic effects of these earlier drugs were, in fact, due to their in-vivo conversion to paracetamol.[8] Crucially, they demonstrated that paracetamol itself lacked the severe toxicities of its predecessors. This discovery paved the way for the commercialization of paracetamol in the 1950s, and it has since become one of the most widely used over-the-counter analgesics and antipyretics worldwide.[9][10]
Key Milestones in the Development of Substituted Acetamide Drugs
| Year | Discovery/Development | Key Scientist(s) | Significance |
| 1886 | Discovery of the antipyretic properties of Acetanilide | Arnold Cahn & Paul Hepp | First synthetic analgesic and antipyretic drug.[1][2] |
| 1887 | Introduction of Phenacetin | Bayer Company | An early, less toxic alternative to acetanilide.[3][5] |
| 1878 | First synthesis of Paracetamol (Acetaminophen) | Harmon Northrop Morse | The safer active metabolite of acetanilide and phenacetin.[6][7] |
| 1943 | Development of Lidocaine | Nils Löfgren & Bengt Lundquist | The first amino amide-type local anesthetic, a significant improvement over earlier ester-based anesthetics.[11] |
| 1947 | Isolation of Chloramphenicol | Researchers at Parke-Davis, Yale, and University of Illinois | A broad-spectrum antibiotic with a unique dichloroacetamide moiety.[12][13] |
| 1949 | First total synthesis of Chloramphenicol | Mildred Rebstock and team at Parke-Davis | The first completely synthetic antibiotic, enabling large-scale production.[12][14] |
| 1962 | Introduction of Pronethalol , the first clinically useful beta-blocker | Sir James Black | Paved the way for a new class of cardiovascular drugs.[15] |
| 1966 | Development of Practolol | Imperial Chemical Industries | The first cardioselective (β1-selective) beta-blocker, demonstrating the potential for targeted therapy.[16] |
The Evolution of Synthesis: From Laboratory Curiosities to Industrial Powerhouses
The journey of substituted acetamides from their initial synthesis to large-scale industrial production reflects the broader evolution of organic chemistry. Early methods were often inefficient and utilized harsh reagents, while modern approaches prioritize yield, purity, safety, and environmental sustainability.
Synthesis of the Aniline Analgesics: A Refinement in Acetylation
The core synthetic transformation for producing acetanilide, phenacetin, and paracetamol is the acetylation of an aniline derivative.
Acetanilide Synthesis: The classical laboratory preparation of acetanilide involves the acetylation of aniline with acetic anhydride, often in the presence of a solvent like glacial acetic acid to improve solubility.[8][9] The reaction is typically exothermic and requires careful temperature control.[8]
Experimental Protocol: Synthesis of Acetanilide
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with continuous stirring. The reaction is exothermic, so cooling may be necessary to maintain a moderate temperature.
-
After the addition is complete, stir the mixture for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the crude acetanilide.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted starting materials.
-
The crude acetanilide can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure, crystalline acetanilide.[8][17]
Phenacetin Synthesis (Williamson Ether Synthesis): Phenacetin was historically prepared via the Williamson ether synthesis, starting from paracetamol. This method highlights the reactivity of the phenolic hydroxyl group.
Experimental Protocol: Synthesis of Phenacetin from Paracetamol
-
In a round-bottom flask, dissolve paracetamol in a suitable polar aprotic solvent such as 2-butanone.
-
Add a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture. The base deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic phenoxide.[6]
-
Add an ethylating agent, such as ethyl iodide or bromoethane, to the reaction mixture.[6][18]
-
Heat the mixture at reflux for approximately one hour to facilitate the Sₙ2 reaction, where the phenoxide displaces the halide to form the ether linkage.[6]
-
After cooling, the reaction mixture is worked up through a series of extractions and washes to remove unreacted starting materials and salts.
-
The crude phenacetin is then purified by recrystallization, typically from a mixed solvent system like ethanol-water, to yield the final product.[18]
Paracetamol Synthesis (Industrial Route): The most common industrial synthesis of paracetamol starts with p-aminophenol, which is then acetylated.[5][15] The choice of acetylating agent and reaction conditions are optimized for high yield and purity.
Experimental Protocol: Synthesis of Paracetamol from p-Aminophenol
-
Suspend p-aminophenol in water in a reaction vessel.[3]
-
Add acetic anhydride to the suspension with vigorous stirring. The acetylation of the amino group is a rapid, exothermic reaction.[5]
-
The reaction mixture is heated, often in a water bath, for a short period to ensure complete reaction.[3] It is important to control the reaction time to avoid the formation of the diacetylated by-product.[3]
-
Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude paracetamol by recrystallization from hot water, often with the use of activated charcoal to remove colored impurities, to obtain the final product as pearly white crystals.[3]
The Rational Design of Lidocaine: A Two-Step Approach
The synthesis of lidocaine, developed by Löfgren and Lundquist in 1943, is a classic example of a two-step synthesis taught in many organic chemistry courses. It involves an acylation followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of Lidocaine
Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
-
Dissolve 2,6-dimethylaniline in a solvent such as glacial acetic acid.[19]
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with continuous stirring.[19]
-
After the addition, a solution of sodium acetate in water is added to neutralize the HCl formed during the reaction and precipitate the product.[19]
-
The resulting solid, N-(2,6-dimethylphenyl)chloroacetamide, is collected by vacuum filtration, washed with water, and dried.[19]
Step 2: Synthesis of Lidocaine
-
Suspend the N-(2,6-dimethylphenyl)chloroacetamide from Step 1 in a high-boiling point solvent like toluene.[19]
-
Add an excess of diethylamine to the suspension.[20]
-
Heat the reaction mixture under reflux for several hours. In this Sₙ2 reaction, the diethylamine acts as a nucleophile, displacing the chloride to form lidocaine.[20]
-
After cooling, the reaction mixture is subjected to a series of acid-base extractions to separate the lidocaine from unreacted starting materials and by-products.
-
The final product is typically isolated and purified as its hydrochloride salt, which has greater water solubility and stability.[21]
Mechanisms of Action: From Broad Inhibition to Targeted Modulation
The therapeutic diversity of substituted acetamides stems from their ability to interact with a wide range of biological targets. The acetamide moiety itself, with its capacity to act as both a hydrogen bond donor and acceptor, is often crucial for binding to the active sites of enzymes and receptors.
Paracetamol and the Cyclooxygenase (COX) Pathway
The primary mechanism of action for paracetamol's analgesic and antipyretic effects is believed to be the inhibition of prostaglandin synthesis in the central nervous system.[21] Prostaglandins are lipid compounds that are involved in pain and fever signaling. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes. Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its lack of significant anti-inflammatory effects.[15] However, it is a more potent inhibitor of COX enzymes in the brain, where the peroxide tone is lower.[22]
Lidocaine and Voltage-Gated Sodium Channels
Lidocaine and other amino amide local anesthetics exert their effects by blocking nerve signal transmission. They achieve this by binding to voltage-gated sodium channels in the neuronal cell membrane.[14] The influx of sodium ions through these channels is essential for the depolarization of the membrane and the propagation of an action potential. Lidocaine preferentially binds to the open or inactivated state of the sodium channel from within the cell, effectively locking it in a non-conducting conformation and preventing further depolarization.[12][14]
Beta-Blockers and the Adrenergic Signaling Pathway
Beta-blockers that contain an acetamide group, such as practolol, function by antagonizing beta-adrenergic receptors (β-ARs), which are a class of G-protein coupled receptors (GPCRs). When activated by catecholamines like adrenaline, these receptors trigger a signaling cascade that, in the heart, leads to increased heart rate and contractility. Beta-blockers competitively bind to these receptors without activating them, thereby blocking the effects of catecholamines.
Chloramphenicol: An Inhibitor of Bacterial Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[16] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[16][23] This binding physically obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and halting the elongation of the polypeptide chain.[23] Its selectivity for bacterial ribosomes over mammalian ribosomes, though not absolute, provides its therapeutic window.[16]
Structure-Activity Relationships (SAR): Fine-Tuning the Acetamide Scaffold
The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For substituted acetamides, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Beta-Blockers (Aryloxypropanolamines)
For aryloxypropanolamine beta-blockers like practolol, several structural features are key to their activity:
-
The Aryloxy Group: The nature of the aromatic ring and its substituents is a primary determinant of β-adrenergic receptor affinity and selectivity. For instance, a para-substitution on the aromatic ring, as seen in practolol, is crucial for β1-selectivity.[7] Moving the acylamino group to the meta or ortho position results in a loss of this selectivity.[7]
-
The Propanolamine Side Chain: The –OCH₂– (oxymethylene) bridge between the aromatic ring and the ethanolamine side chain is a common feature that generally leads to more potent beta-blockers compared to arylethanolamines.[3][17]
-
The Amine Substituent: A bulky alkyl group, such as an isopropyl group, on the nitrogen atom is essential for antagonist activity. The amine must be a secondary amine for optimal activity.[17]
-
Stereochemistry: The hydroxyl-bearing carbon in the side chain must possess the (S)-configuration for maximal affinity to the β-receptor. The (R)-enantiomer is typically much less potent.[17]
Chloramphenicol Analogues
The structure of chloramphenicol has been extensively modified to understand the basis of its activity and to potentially overcome resistance and reduce toxicity:
-
p-Nitrophenyl Group: This group is a key feature. Replacing it with other electronegative groups, such as the methylsulfonyl (–SO₂CH₃) group in thiamphenicol, can retain antibacterial activity. This substitution in thiamphenicol is associated with a lower incidence of aplastic anemia, suggesting the p-nitro group is implicated in this severe side effect.[24]
-
Propanediol Side Chain: The D-threo configuration of the 2-amino-1,3-propanediol moiety is essential for antibacterial activity. Other stereoisomers are inactive.
-
Dichloroacetyl Moiety: Modifications to the dichloroacetyl tail generally lead to a decrease in activity. However, some analogues with different acyl groups have been synthesized to explore new therapeutic possibilities.[25] Fluorinated analogs have also been investigated and have shown activity against some chloramphenicol-resistant strains.[26]
Conclusion: A Legacy of Innovation and a Future of Possibilities
From a serendipitous discovery in a 19th-century pharmacy to the rationally designed drugs of the modern era, the history of substituted acetamides is a testament to the power of chemical synthesis and medicinal chemistry. The journey from the toxic acetanilide to the ubiquitous paracetamol exemplifies the relentless pursuit of safety and efficacy in drug development. The development of targeted therapies like lidocaine, chloramphenicol, and the beta-blockers further underscores the remarkable adaptability of the acetamide scaffold.
As we look to the future, the principles learned from the long and rich history of substituted acetamides will continue to guide the design of new and improved therapeutics. The ongoing exploration of novel synthetic routes, deeper understanding of biological mechanisms, and the application of advanced computational tools promise that this simple yet powerful functional group will remain a vital component in the drug discovery arsenal for years to come.
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The Royal Society of Chemistry. (2017). Synthesis of paracetamol by acetylation. Retrieved from [Link]
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bioRxiv. (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link]
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ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved from [Link]
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Semantic Scholar. (n.d.). Mechanisms of action of paracetamol and related analgesics. Retrieved from [Link]
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Loma Linda University. (1977). Structure activity relationship of lidocaine type local anesthetics. Retrieved from [Link]
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ResearchGate. (2018). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Retrieved from [Link]
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PharmaXChange.info. (2012). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Retrieved from [Link]
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ResearchGate. (2024). Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms. Retrieved from [Link]
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Ijaresm. (n.d.). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. Retrieved from [Link]
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PubMed Central (PMC). (2007). More PKA independent β-adrenergic signalling via cAMP: Is Rap1-mediated glucose uptake in vascular smooth cells physiologically important? Retrieved from [Link]
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Polish Journal of Pharmacology and Pharmacy. (2003). PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. Retrieved from [Link]
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PubMed Central (PMC). (2019). The Structure-Activity Relationship of Peptide Conjugated Chloramphenicol for Inhibiting E. coli. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of chloramphenicol (I) and its potential impurity.... Retrieved from [Link]
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Deranged Physiology. (2023). Beta-blockers. Retrieved from [Link]
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The Rockefeller University Press. (2005). The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na + Channels. Retrieved from [Link]
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PubMed. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Analytical Quantification and Characterization of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Document ID: AN-2CN4C2M5MPA-001
Version: 1.0
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, a compound of interest in pharmaceutical and agrochemical research. Recognizing the limited specific literature for this exact molecule, this guide synthesizes established analytical principles for structurally related chloroacetanilide and acetamide compounds. The protocols herein are designed to be robust starting points for researchers, emphasizing the rationale behind methodological choices to ensure adaptability and scientific rigor. This guide covers High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and verification.
Introduction and Compound Profile
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a substituted acetamide. Its chemical structure suggests potential applications as an intermediate in the synthesis of more complex molecules in drug development or as an active ingredient in agrochemical formulations. Accurate and precise analytical methods are paramount for ensuring product quality, stability, and for meeting regulatory standards.
Compound Structure:
-
IUPAC Name: 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide[1]
-
Molecular Formula: C₁₀H₁₁Cl₂NO₂
-
Molecular Weight: 248.11 g/mol (based on isotopic composition)
The presence of a chromophore (the substituted phenyl ring) makes it amenable to UV-Vis spectrophotometric detection, a key feature leveraged in the HPLC method. The compound's volatility and thermal stability must be considered for GC-based methods.
| Property | Estimated Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | Based on similar acetanilide structures[2][3][4]. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane), sparingly soluble in water. | The aromatic and chloro- substituents confer hydrophobicity. |
| UV Absorbance | Expected λmax ~254-280 nm | The substituted benzene ring acts as a chromophore. |
| Volatility | Moderately volatile; suitable for GC analysis with appropriate inlet temperature. | The molecular weight and functional groups suggest it can be volatilized without significant degradation. |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is the gold standard for the purity determination and assay of non-volatile to semi-volatile organic molecules. The method separates the target analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits significant absorbance.
Causality of Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower viscosity compared to methanol. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting nonpolar impurities.
-
Wavelength Selection (254 nm): 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A full UV scan of a standard solution should be performed to determine the optimal wavelength of maximum absorbance (λmax) for higher sensitivity.
Protocol: HPLC Purity and Assay
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- HPLC-grade Acetonitrile (ACN).
- Ultrapure water.
- Reference standard of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (purity >99.5%).
- Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
- Mobile Phase A: Ultrapure water.
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient of A (Water) and B (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Data Analysis:
- Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (excluding solvent front peaks).
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Assay (vs. Standard):
- % Assay = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100
5. System Suitability:
- Inject the standard solution five times.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor for the analyte peak should be ≤ 2.0.
- The theoretical plates (N) should be ≥ 2000.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data for quantification and mass spectral data for structural confirmation.
Causality of Experimental Choices:
-
Capillary Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organic compounds. It provides good separation based on boiling points and polarity.
-
Injection Mode (Split): A split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks for major components.
-
Ionization (Electron Ionization - EI): Standard 70 eV EI is used to generate reproducible fragmentation patterns that can be compared against mass spectral libraries for compound identification.
Protocol: GC-MS Analysis
1. Instrumentation and Materials:
- GC-MS system with a split/splitless injector and an electron ionization source.
- DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- GC-grade Dichloromethane (DCM) or Ethyl Acetate.
- Reference standard of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
- Autosampler vials with septa.
2. Preparation of Solutions:
- Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the sample into a 1 mL volumetric flask. Dissolve and dilute to volume with DCM.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. |
| Ramp to 280 °C at 15 °C/min. | |
| Hold at 280 °C for 10 min. | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
4. Data Analysis:
- Identification: Compare the mass spectrum of the analyte peak with the spectrum of the reference standard. The fragmentation pattern should match. The molecular ion (M+) and characteristic isotopic pattern for two chlorine atoms should be visible.
- Impurity Profiling: Identify unknown peaks by searching their mass spectra against a commercial library (e.g., NIST, Wiley).
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Identification and Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the connectivity and stereochemistry of atoms within a molecule.
Causality of Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with analyte signals.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Protocol: ¹H and ¹³C NMR Analysis
1. Instrumentation and Materials:
- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
2. Sample Preparation:
- Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.
- Ensure the sample is fully dissolved.
3. NMR Acquisition Parameters (Example for 400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~4 sec | ~1 sec |
| Relaxation Delay | 2 sec | 2 sec |
| Number of Scans | 16 | 1024 |
4. Data Analysis and Expected Signals:
- Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to specific protons in the molecule.
- Expected ¹H Signals:
- A singlet for the methyl (CH₃) group protons.
- A singlet for the methoxy (OCH₃) group protons.
- A singlet for the methylene (CH₂Cl) group protons.
- Two singlets (or doublets if coupling) for the two aromatic protons.
- A broad singlet for the amide (NH) proton.
- Expected ¹³C Signals:
- Signals for the methyl, methoxy, and methylene carbons.
- Signals for the aromatic carbons (quaternary and protonated).
- A signal for the carbonyl (C=O) carbon.
Trustworthiness and Method Validation
To ensure the trustworthiness of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
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A Robust, Validated Reverse-Phase HPLC Method for the Quantification of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
An Application Note for the Analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide by High-Performance Liquid Chromatography
Abstract
This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. This compound is a relevant molecule in synthetic chemistry, potentially serving as a key intermediate or appearing as a process-related impurity in the manufacturing of pharmaceuticals or agrochemicals. Ensuring its purity and concentration is critical for quality control. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine use in research and quality control environments.[1][2]
Scientific Rationale and Method Principle
The reliable quantification of synthetic intermediates and potential impurities is a cornerstone of modern drug development and chemical manufacturing. The target analyte, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, is a chloroacetanilide derivative. Based on its structure, which includes two chlorophenyl rings and an acetamide linkage, the molecule possesses significant hydrophobic character.[3] This inherent hydrophobicity makes it an ideal candidate for separation by reverse-phase chromatography.
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl-bonded silica, C18), while the mobile phase is polar. Compounds are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer on the column.[4] They are eluted by increasing the organic solvent concentration in the mobile phase or, as in this isocratic method, by using a constant mobile phase composition that provides optimal retention and separation.[4] A C18 column was selected as the stationary phase to maximize hydrophobic interactions with the analyte. The mobile phase, a mixture of acetonitrile and water, was optimized to provide a suitable retention time, ensuring baseline separation from potential impurities while maintaining an efficient run time. Detection is achieved via UV spectrophotometry, as the aromatic rings in the analyte provide strong chromophores for sensitive detection.
Materials and Instrumentation
Reagents and Standards
-
Analyte: 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide reference standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered through a 0.22 µm membrane.
-
Methanol: HPLC grade (for sample preparation).[5]
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS grade (for forced degradation studies).
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.45 µm PTFE or nylon.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile/Water 60:40 v/v):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of HPLC-grade water.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser. This step is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
-
Diluent Preparation (Methanol/Water 50:50 v/v):
-
Combine 500 mL of methanol and 500 mL of water in a 1 L flask.
-
Mix well. This diluent is used for preparing all standard and sample solutions to ensure compatibility with the mobile phase.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
-
Sample Solution Preparation (Assay):
-
Accurately weigh a quantity of the test sample powder expected to contain 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow the procedure for the Standard Stock Solution (steps 2 and 3).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Filtration is essential to remove particulates that could clog the column frit.[6]
-
HPLC Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Analytical Workflow
The end-to-end process for sample analysis is depicted in the workflow diagram below. This systematic approach ensures consistency and traceability from sample receipt to the final report.
Caption: High-level workflow for the HPLC analysis of the analyte.
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R2) guidelines to ensure its performance is suitable for its intended purpose.[7]
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: Six replicate injections of a 100 µg/mL working standard solution were made. Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
| Parameter | Result | Acceptance Criterion | Status |
| Peak Area RSD (%) | 0.45% | ≤ 2.0% | Pass |
| Tailing Factor (T) | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates (N) | 7800 | ≥ 2000 | Pass |
Specificity (Forced Degradation)
Rationale: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] Protocol: The analyte was subjected to stress conditions (acid, base, oxidation, heat, and photolytic) to induce degradation. Degraded samples were then analyzed to check for interference with the main analyte peak.
-
Acid: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base: 1 mL of stock solution + 1 mL of 1N NaOH, at room temp for 1 hour.
-
Oxidation: 1 mL of stock solution + 1 mL of 30% H₂O₂, at room temp for 4 hours.
-
Thermal: Stored at 105°C for 48 hours.
-
Photolytic: Exposed to UV light (254 nm) for 48 hours. Results: Significant degradation was observed under basic and oxidative conditions. In all cases, the degradant peaks were well-resolved from the analyte peak (Resolution > 2.0), and the peak purity analysis confirmed no co-eluting impurities. This demonstrates the stability-indicating nature of the method.
Linearity and Range
Rationale: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. Protocol: Calibration standards were prepared at six concentration levels from 1 µg/mL to 150 µg/mL. Each level was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration. Results:
| Parameter | Result | Acceptance Criterion |
| Range | 1 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
| Residuals | Randomly scattered | - |
The high correlation coefficient confirms the excellent linearity of the method across the specified range.
Accuracy (% Recovery)
Rationale: Accuracy measures the closeness of the experimental value to the true value. It is determined by spike recovery experiments.[9] Protocol: A known amount of analyte stock solution was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate. Results:
| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5% | 0.5% | 98.0% - 102.0% |
| 100% | 100.8% | 0.3% | 98.0% - 102.0% |
| 120% | 101.2% | 0.4% | 98.0% - 102.0% |
The recovery values are well within the acceptable limits, confirming the method's accuracy.
Precision
Rationale: Precision expresses the variability of results from repeated measurements under stipulated conditions. It is evaluated at two levels: repeatability and intermediate precision.[9] Protocol:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. Results:
| Precision Level | Mean Assay (%) | RSD (%) | Acceptance Criterion |
| Repeatability | 99.8% | 0.6% | RSD ≤ 2.0% |
| Intermediate Precision | 100.3% | 0.8% | RSD ≤ 2.0% |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
LOD and LOQ
Rationale: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:
-
LOD: 0.3 µg/mL
-
LOQ: 0.9 µg/mL The method demonstrates sufficient sensitivity for the analysis of trace levels of the analyte.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative determination of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and sensitive. All validation parameters met the stringent acceptance criteria outlined in the ICH guidelines. This method is therefore deemed suitable for routine quality control analysis in both research and industrial settings.
References
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Z. K. Z. a. M. S. D. Hostetler, "Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry," Journal of Agricultural and Food Chemistry, [Online]. Available: [Link]
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Hyma Synthesis Pvt. Ltd, "Welcome To Hyma Synthesis Pvt. Ltd," [Online]. Available: [Link]
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PubChem, "2-chloro-N-(4-chloro-2-methylphenyl)acetamide," National Center for Biotechnology Information, [Online]. Available: [Link]
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ICH, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Council for Harmonisation, 2005. [Online]. Available: [Link]
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Organomation, "HPLC Sample Preparation," [Online]. Available: [Link]
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M. G. B. A. S. a. S. Y. Yaglioglu, "Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide," ResearchGate, [Online]. Available: [Link]
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Agilent Technologies, "Sample Preparation Fundamentals for Chromatography," [Online]. Available: [Link]
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M. A. A. e. a. Chaouki, "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide," Acta Crystallographica Section E, 2020. [Online]. Available: [Link]
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EMA, "ICH guideline Q2(R2) on validation of analytical procedures," European Medicines Agency, 2022. [Online]. Available: [Link]
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ICH, "Validation of Analytical Procedures Q2(R2)," International Council for Harmonisation, 2023. [Online]. Available: [Link]
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PubMed, "Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry," National Library of Medicine, [Online]. Available: [Link]
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Waters Corporation, "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS," [Online]. Available: [Link]
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SIELC, "Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column," [Online]. Available: [Link]
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ACS Publications, "Sample Preparation for Bioanalytical and Pharmaceutical Analysis," Analytical Chemistry, 2016. [Online]. Available: [Link]
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Pharmaguideline, "Steps for HPLC Method Validation," [Online]. Available: [Link]
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ResearchGate, "Sample preparation for HPLC analysis of drug products," [Online]. Available: [Link]
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Ukaaz Publications, "Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study," Annals of Phytomedicine, 2024. [Online]. Available: [Link]
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PubChem, "2-Chloro-N-(4-methoxyphenyl)acetamide," National Center for Biotechnology Information, [Online]. Available: [Link]
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Longdom Publishing, "Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets," Journal of Analytical & Bioanalytical Techniques, 2012. [Online]. Available: [Link]
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Technology Networks, "HPLC Method Development and Validation for Pharmaceutical Analysis," Analytical Chemistry, [Online]. Available: [Link]
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EMA, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline," European Medicines Agency, [Online]. Available: [Link]
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IonSource, "Reverse Phase HPLC Basics for LC/MS," [Online]. Available: [Link]
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LCGC, "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?," Chromatography Online, [Online]. Available: [Link]
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ResearchGate, "Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations," Journal of the Chilean Chemical Society, 2013. [Online]. Available: [Link]
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ResearchGate, "(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide," [Online]. Available: [Link]
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Application Note: A Comprehensive Guide to the Identification of Acetamide Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a detailed protocol for the identification and analysis of acetamide derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Acetamide derivatives are a broad class of compounds with significance in pharmaceuticals, agriculture, and environmental science. Their analysis, however, can be challenging due to their polarity and thermal lability. This application note offers a comprehensive walkthrough of two primary GC-MS approaches: a direct injection method for more volatile derivatives and a derivatization protocol for less volatile or highly polar analytes. We will delve into the causality behind experimental choices, from sample preparation and column selection to the interpretation of mass spectra, ensuring a robust and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate GC-MS protocols for acetamide derivative analysis.
Introduction: The Analytical Challenge of Acetamide Derivatives
Acetamide derivatives are characterized by the presence of an acetamide group (-NHCOCH₃) and are found in a wide array of chemical entities, from active pharmaceutical ingredients (APIs) to herbicides. Their accurate identification and quantification are crucial for quality control, metabolic studies, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive structural elucidation.[1]
However, the inherent polarity of the amide functional group presents a significant challenge for GC analysis. Strong intermolecular hydrogen bonding can lead to poor peak shape, tailing, and reduced volatility, making direct analysis difficult for many acetamide derivatives.[2] Furthermore, some derivatives can be thermally labile, degrading in the high temperatures of the GC injector.[3] To overcome these obstacles, a carefully designed analytical strategy is paramount. This guide will explore both direct analysis and derivatization techniques to equip the researcher with a versatile toolkit for tackling this class of compounds.
Foundational Principles: To Derivatize or Not to Derivatize?
The first critical decision in developing a GC-MS method for an acetamide derivative is whether to employ a derivatization step. Derivatization is a chemical modification of the analyte to produce a new compound with properties more amenable to GC-MS analysis.[4][5]
Reasons to consider derivatization for acetamide derivatives:
-
Increased Volatility: By replacing the active hydrogen on the amide nitrogen with a less polar group (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated, increasing the compound's volatility.[5]
-
Improved Thermal Stability: Derivatization can protect thermally labile functional groups, preventing degradation in the hot GC inlet and column.
-
Enhanced Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and better resolution on common non-polar or mid-polar GC columns.[4]
-
Characteristic Mass Spectra: The addition of a derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[5]
When direct analysis might be feasible:
-
Low Molecular Weight and Sufficient Volatility: Simple acetamide derivatives like N-methylacetamide can sometimes be analyzed directly, provided the analytical system is optimized for polar compounds.[6]
-
High Concentration: If the analyte is present at a high concentration, the impact of poor peak shape may be less critical for detection, though not ideal for quantification.
This guide will provide protocols for both approaches, allowing the user to select the most appropriate method based on the specific properties of their acetamide derivative of interest.
Experimental Workflow: A Visual Overview
The following diagram illustrates the two primary workflows for the GC-MS analysis of acetamide derivatives.
Caption: Workflow for direct vs. derivatization GC-MS analysis.
Protocol I: Direct GC-MS Analysis of Volatile Acetamide Derivatives
This protocol is suitable for relatively volatile and thermally stable acetamide derivatives, such as N-methylacetamide.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and prepare it in a solvent compatible with the GC-MS system.
-
Extraction:
-
For solid samples, weigh approximately 1g of the homogenized sample into a glass vial.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile). Methanol is often a good starting point for polar compounds.[2]
-
Vortex or sonicate for 10-15 minutes to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the GC inlet.
-
-
Dilution:
-
Dilute the filtered extract to a concentration within the linear range of the instrument. This may require serial dilutions.
-
GC-MS Instrumentation and Parameters
The choice of GC column is critical for the successful analysis of polar compounds. A mid-polar to polar column is generally recommended to achieve good peak shape.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polar (e.g., 6% cyanopropylphenyl) or polar (e.g., Wax) phase; 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase will have a stronger affinity for the polar acetamide derivatives, leading to better peak shape and resolution.[6][7] |
| Injector Temperature | 250 °C | High enough for volatilization but low enough to prevent thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-level analytes. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 50-70 °C, hold for 2 min; Ramp: 10-20 °C/min to 280 °C, hold for 5 min | The initial temperature should be low enough to trap volatile analytes. The ramp rate can be optimized to improve separation. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-500 | A typical scan range that will encompass the molecular ion and fragment ions of most common acetamide derivatives. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides qualitative information, while SIM mode offers higher sensitivity for target compounds.[2] |
Protocol II: GC-MS Analysis with Derivatization
This protocol is recommended for less volatile, more polar, or thermally sensitive acetamide derivatives. Silylation is a common and effective derivatization technique.[8]
Derivatization Agent Selection
Several silylating reagents are available, with varying reactivity. For amides, a strong silylating agent is often required.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of polar compounds, including amides.[8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, with the advantage that its byproducts are very volatile.[9]
-
Catalysts: The addition of a catalyst like TMCS (trimethylchlorosilane) can enhance the reaction rate, especially for sterically hindered groups.[8]
Step-by-Step Derivatization Protocol (Silylation)
-
Sample Preparation:
-
Extract the analyte as described in section 4.1.
-
Crucially, the extract must be completely dry. Water will react with the silylating reagent and inhibit the derivatization of the target analyte. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.[8]
-
Cool the vial to room temperature before injection.
-
GC-MS Parameters for Derivatized Samples
For derivatized samples, a non-polar or low-bleed mid-polar column is generally preferred.
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar (e.g., 5% phenyl methylpolysiloxane) or low-bleed mid-polar; 30 m x 0.25 mm ID, 0.25 µm film thickness | The derivatized analytes are now less polar, making a non-polar column the ideal choice for separation based on boiling points.[10] |
| Injector Temperature | 280 °C | Can be higher than for direct analysis as the derivatives are more thermally stable. |
| Oven Program | Initial: 70-100 °C, hold for 2 min; Ramp: 10-25 °C/min to 300 °C, hold for 5 min | The initial temperature can be higher due to the lower volatility of the derivatized analytes. |
All other MS parameters can remain the same as in the direct analysis protocol.
Data Analysis and Interpretation
Identification
-
Retention Time: The retention time of the analyte peak should be reproducible under consistent chromatographic conditions.
-
Mass Spectrum: The fragmentation pattern of the analyte in the mass spectrum serves as a chemical fingerprint. Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for tentative identification.
-
Fragmentation of Acetamide Derivatives: Common fragmentation pathways for acetamide derivatives include the loss of a ketene molecule (CH₂=C=O) and cleavage of the amide bond.[11][12] The presence of characteristic ions can provide strong evidence for the compound's identity. In silylated derivatives, look for characteristic ions such as m/z 73, which corresponds to the trimethylsilyl group.
The following diagram illustrates a typical fragmentation pathway for a simple acetamide derivative.
Caption: Common fragmentation pathways for acetamide derivatives in EI-MS.
Quantification
For quantitative analysis, a calibration curve should be prepared using certified reference standards. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Method Validation
A newly developed GC-MS method should be validated to ensure its reliability and accuracy. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[13]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the GC system; inappropriate column polarity. | Use a deactivated inlet liner and a more polar column for direct analysis. Ensure complete derivatization if using that method. |
| No Peak Detected | Analyte not volatile enough; thermal degradation; incomplete derivatization. | Try the derivatization protocol. Lower the injector temperature. Optimize derivatization conditions (time, temperature, reagent). |
| Poor Reproducibility | Inconsistent sample preparation; leaks in the GC system; incomplete derivatization. | Use an internal standard. Perform leak checks on the GC. Ensure the sample is completely dry before derivatization. |
| Extraneous Peaks | Contamination from solvents, glassware, or the derivatizing reagent. | Run a solvent blank. Ensure all glassware is thoroughly cleaned. Analyze the derivatizing reagent alone to identify byproduct peaks. |
Conclusion
The successful GC-MS analysis of acetamide derivatives is highly achievable with a systematic and well-informed approach. The choice between direct analysis and derivatization is the most critical decision and should be based on the physicochemical properties of the specific analyte. By carefully selecting the appropriate sample preparation technique, GC column, and instrument parameters, and by understanding the principles of mass spectral fragmentation, researchers can develop robust and reliable methods for the identification and quantification of this important class of compounds. The protocols and insights provided in this application note serve as a comprehensive starting point for method development and validation, empowering scientists to achieve accurate and reproducible results.
References
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Sultana, T., & Johnson, M. E. (2006). Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. Journal of Chromatography A. (URL: [Link])
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Wagner, D. A., et al. (2021). N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays. Metabolites. (URL: [Link])
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Al-Rimawi, F. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. (URL: [Link])
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Garcia-Calvo, J., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. (URL: [Link])
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The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.). ResearchGate. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem. (URL: [Link])
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Characterization of Pimpinella anisum Germplasm: Diversity Available for Agronomic Performance and Essential Oil Content and Composition. (2023). MDPI. (URL: [Link])
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Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? (2019). Royal Society of Chemistry. (URL: [Link])
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GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. (URL: [Link])
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What GC columns would be recommended to analyze polar and non-polar compounds in a gas? (2021). ResearchGate. (URL: [Link])
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin. (URL: [Link])
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IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. (2005). AIP Publishing. (URL: [Link])
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GC Tech Tip: GC Column - Polarity vs Selectivity. (n.d.). Phenomenex. (URL: [Link])
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Analytical Method Development and Validation in Pharmaceuticals. (n.d.). LinkedIn. (URL: [Link])
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Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). (n.d.). Shimadzu. (URL: [Link])
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Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. (n.d.). Semantic Scholar. (URL: [Link])
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A GC-MS/MS method for the quantitative analysis of low levels of the tyrosine metabolites maleylacetone, succinylacetone, and the tyrosine metabolism inhibitor dichloroacetate in biological fluids and tissues. (2006). PubMed. (URL: [Link])
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Application Notes & Protocols: Leveraging 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide as a Covalent Chemoproteomic Probe
An in-depth guide to the application of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide in proteomics research has been created for researchers, scientists, and drug development professionals.
Introduction
The field of chemical proteomics seeks to understand the interactions of small molecules with proteins on a global scale within complex biological systems.[1][2] A powerful strategy within this field is the use of covalent probes, which form permanent bonds with their protein targets, enabling their robust identification and characterization. The chloroacetamide functional group is a well-established electrophilic "warhead" that demonstrates high reactivity towards nucleophilic amino acid residues, most notably cysteine.[3][4]
While specific proteomics data for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is not yet prevalent in the public literature, its structure is emblematic of a promising class of covalent fragments for proteomics research. The molecule consists of two key moieties:
-
The Chloroacetamide Warhead: This reactive group is designed to covalently modify cysteine residues.
-
The Phenyl Scaffold (4-chloro-2-methoxy-5-methylphenyl): This fragment provides the structural and electronic properties that can confer binding affinity and selectivity for specific protein targets.
This document serves as a comprehensive guide to the potential applications and methodologies for using 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and similar chloroacetamide-based probes in proteomics, with a focus on target discovery and validation.
Mechanism of Action: Covalent Cysteine Modification
The primary mechanism of action for chloroacetamide-based probes is the irreversible alkylation of cysteine residues. The thiol group of a cysteine side chain acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide. This results in a stable thioether bond and the displacement of the chlorine atom.
The reactivity of a particular cysteine residue is highly dependent on its local microenvironment. Cysteines located within binding pockets or those with a lowered pKa are often more nucleophilic and thus more susceptible to modification. This inherent variability in reactivity across the proteome is a key principle that allows for the selective labeling of specific protein targets.
Caption: Covalent modification of a cysteine residue by a chloroacetamide probe.
Application: Target Identification using Competitive Chemoproteomics
A primary application for a novel covalent probe like 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is the identification of its protein targets in a cellular context. Competitive chemoproteomics is a powerful and widely used technique for this purpose.[1][5]
This workflow involves a competition between the covalent probe of interest and a broader-spectrum, reporter-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). By quantifying the degree to which the unlabeled probe prevents the labeling of cysteines by the reporter-tagged probe, one can identify specific, high-affinity binding events.
Caption: Workflow for competitive chemoproteomic target identification.
Protocol 1: Competitive Chemoproteomic Profiling
This protocol outlines a typical workflow for identifying the protein targets of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide in a cell lysate.
1. Materials and Reagents
-
Cell Culture: HEK293T or other relevant cell line
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors
-
Covalent Probe: 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, 10 mM stock in DMSO
-
Reporter Probe: Iodoacetamide-alkyne (IA-alkyne), 1 mM stock in DMSO
-
Click Chemistry Reagents: Biotin-azide, CuSO4, TBTA, sodium ascorbate
-
Streptavidin agarose beads
-
Digestion Buffer: 8 M urea, 100 mM Tris-HCl pH 8.5
-
Reducing Agent: DTT (dithiothreitol)
-
Alkylating Agent: Iodoacetamide (for standard proteomics workflow)
-
Trypsin, sequencing grade
-
LC-MS/MS instrumentation
2. Step-by-Step Methodology
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Incubation (Competitive Labeling):
-
Dilute the proteome lysate to 1 mg/mL in lysis buffer.
-
Set up experimental and control samples. For the experimental sample, add the covalent probe to a final concentration of 50 µM. For the control, add an equivalent volume of DMSO.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Add the IA-alkyne reporter probe to all samples to a final concentration of 100 µM.
-
Incubate for another hour at room temperature.
-
-
Click Chemistry:
-
To each sample, add biotin-azide, CuSO4, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the alkyne-tagged proteins.
-
-
Enrichment of Labeled Peptides:
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in 8 M urea buffer.
-
Reduce with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to below 2 M and perform overnight trypsin digestion.
-
Add pre-washed streptavidin agarose beads to the peptide solution and incubate for 2 hours to enrich for biotinylated (i.e., cysteine-labeled) peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
Use a quantitative proteomics strategy (e.g., label-free quantification or TMT labeling) to compare the abundance of each identified peptide between the experimental and control samples.
-
3. Data Analysis and Interpretation
The primary output will be a list of cysteine-containing peptides and their relative abundance in the probe-treated vs. DMSO-treated samples.
| Metric | Description | Interpretation |
| Competition Ratio (CR) | (Abundance in DMSO) / (Abundance in Probe) | A high CR (e.g., >2) indicates that the covalent probe successfully outcompeted the reporter probe for that specific cysteine. |
| p-value | Statistical significance of the change in abundance. | A low p-value (e.g., <0.05) suggests the observed competition is not due to random chance. |
Hypothetical Results Table:
| Protein | Cysteine Site | Competition Ratio | p-value | Potential Relevance |
| Kinase X | Cys123 | 8.5 | 0.001 | ATP-binding pocket residue |
| E3 Ligase Y | Cys45 | 4.2 | 0.015 | Substrate recognition domain |
| Metabolic Enzyme Z | Cys89 | 2.1 | 0.048 | Allosteric site |
| Housekeeping Protein | Cys234 | 1.1 | 0.450 | Likely non-specific interaction |
Protocol 2: Target Validation by Western Blot
Once high-confidence targets are identified by mass spectrometry, it is crucial to validate these interactions using orthogonal methods.
1. Principle
This protocol uses a gel-based approach to visualize the covalent modification of a target protein. An alkyne-tagged version of the covalent probe of interest is used. After labeling, a fluorescent azide is "clicked" onto the probe, allowing for in-gel fluorescence scanning to detect labeled proteins.
2. Step-by-Step Methodology
-
Synthesize or Procure an Alkyne-tagged Probe: A version of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide with a terminal alkyne handle is required.
-
Proteome Labeling: Treat cell lysate with increasing concentrations of the alkyne-tagged probe (e.g., 0, 1, 10, 100 µM) for 1 hour.
-
Click Chemistry: Add a fluorescent azide (e.g., TAMRA-azide), CuSO4, TBTA, and sodium ascorbate to each sample. Incubate for 1 hour.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore. An increase in fluorescence at the molecular weight of the putative target protein with increasing probe concentration confirms covalent labeling.
-
Western Blot: Transfer the proteins to a membrane and probe with an antibody specific to the target protein to confirm its identity.
Conclusion
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide represents a promising scaffold for the development of novel chemoproteomic probes. Its chloroacetamide warhead provides a reliable mechanism for covalently targeting cysteine residues, while its unique phenyl substitution pattern may confer selectivity for undiscovered protein targets. The protocols and workflows described herein provide a robust framework for leveraging this and similar molecules to advance drug discovery and our fundamental understanding of protein function.
References
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ResearchGate. Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Available at: [Link]
-
PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. Available at: [Link]
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PubChem. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide. Available at: [Link]
-
PubMed Central. Chemoproteomic methods for covalent drug discovery. Available at: [Link]
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MDPI. Label-Free Proteomic Analysis of Molecular Effects of 2-Methoxy-1,4-naphthoquinone on Penicillium italicum. Available at: [Link]
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ResearchGate. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Available at: [Link]
-
Scripps Research. Chemoproteomic Identification and Therapeutic Validation of Proteins of Metabolic Significance. Available at: [Link]
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PubMed. Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. Available at: [Link]
-
National Institutes of Health. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Available at: [Link]
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ChomiX. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Available at: [Link]
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Application Notes and Protocols for Investigating the Biological Activity of Substituted Chloroacetamides
Introduction: The Versatility of the Chiloacetamide Scaffold
Substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. This versatile scaffold has garnered significant attention in medicinal chemistry and agrochemistry due to its diverse biological activities. The reactivity of the α-chloro-substituted amide group makes these compounds valuable as both intermediates and pharmacophores.[1][2][3] The core chemical feature driving their biological effects is the electrophilic nature of the carbon atom bearing the chlorine, which allows for covalent bond formation with nucleophilic residues in biological targets.[1][2] This irreversible binding often leads to potent and sustained inhibition of target proteins.
This guide provides an in-depth exploration of the biological activities of substituted chloroacetamides, focusing on their anticancer, antimicrobial, and herbicidal properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their evaluation.
Part 1: Anticancer Activity of Substituted Chloroacetamides
Application Note 1: A Promising Avenue for Oncology Drug Discovery
Substituted chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a wide range of cancer cell lines.[1][4] Their mechanism of action is often attributed to their ability to alkylate nucleophilic residues, such as cysteine or histidine, in the active sites of key enzymes and proteins involved in cancer cell proliferation and survival.[1] This covalent modification can lead to the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][5][6] By targeting these pathways, substituted chloroacetamides can induce cell cycle arrest and apoptosis. Furthermore, some derivatives have shown potential as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[4]
Mechanism Focus: Covalent Inhibition of Signaling Pathways
The chloroacetamide "warhead" is a key feature that enables these compounds to act as irreversible inhibitors.[4][7] In the context of cancer, this allows for the targeted inactivation of kinases and other enzymes that drive tumor growth. For instance, in FGFR-amplified cancers, chloroacetamide derivatives can covalently bind to a non-catalytic cysteine in the P-loop of the FGFR, leading to irreversible inhibition of its kinase activity.[5][6] Similarly, by alkylating key proteins in the PI3K/Akt/mTOR pathway, these compounds can effectively shut down this critical survival pathway in cancer cells.[1]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted chloroacetamides.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be indicative of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[8]
-
Substituted chloroacetamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the substituted chloroacetamide compounds in complete medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM)[8] |
| Chloroacetamide Derivative 1 | MCF-7 (Breast Cancer) | 15.2 |
| Chloroacetamide Derivative 2 | A549 (Lung Cancer) | 8.7 |
| Chloroacetamide Derivative 3 | HepG2 (Liver Cancer) | 12.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Protocol 2: Spheroid Formation Assay for Cancer Stem Cell Inhibition
This assay assesses the ability of compounds to inhibit the self-renewal capacity of cancer stem cells.[4]
Materials:
-
Cancer cell line with stem-like properties (e.g., MDA-MB-231)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well plates
-
Substituted chloroacetamide compounds
Procedure:
-
Cell Preparation: Dissociate cells into a single-cell suspension.
-
Spheroid Formation: Plate 1,000 cells per well in a 6-well ultra-low attachment plate with 2 mL of sphere-forming medium containing the desired concentration of the chloroacetamide compound or vehicle control.
-
Incubation: Incubate for 7-10 days at 37°C in a 5% CO2 incubator.
-
Spheroid Counting: Count the number of spheroids with a diameter greater than 50 µm under a microscope.
-
Data Analysis: Compare the number of spheroids in the treated groups to the vehicle control to determine the inhibitory effect on self-renewal.
Part 2: Antimicrobial Activity of Substituted Chloroacetamides
Application Note 2: A Broad-Spectrum Approach to Combatting Pathogens
Substituted chloroacetamides have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[9][10][11] Their biocidal properties are attributed to their ability to alkylate essential enzymes and proteins in microorganisms, thereby disrupting critical cellular processes.[2] This makes them attractive candidates for the development of new antimicrobial drugs, especially in the face of growing antibiotic resistance.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Substituted chloroacetamide compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the chloroacetamide compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Chloroacetamide Derivative 4 | 8 | 16 | 32 |
| Chloroacetamide Derivative 5 | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Part 3: Herbicidal Activity of Substituted Chloroacetamides
Application Note 3: Effective Weed Control in Agriculture
Chloroacetamide herbicides are widely used in agriculture for their broad-spectrum efficacy against various weed species.[12] They are primarily used as pre-emergence herbicides, inhibiting the growth of weeds before they emerge from the soil.[13][14]
Mechanism Focus: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)
The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13] VLCFAs are essential components of plant cell membranes and cuticular waxes. Chloroacetamides are believed to covalently bind to the active site cysteine of VLCFA elongases, the enzymes responsible for extending fatty acid chains.[15][16] This irreversible inhibition disrupts cell division and expansion, ultimately leading to the death of susceptible weeds.[13]
Caption: Mechanism of VLCFA elongase inhibition by chloroacetamide herbicides.
Part 4: ADMET & Pharmacokinetic Profiling
Application Note 4: Early Assessment of Drug-like Properties
To assess the potential of substituted chloroacetamides as drug candidates, it is crucial to evaluate their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can provide valuable early insights into the pharmacokinetic and toxicity profiles of these compounds.[12]
Protocol 4: In Silico ADMET Prediction
Web-based platforms like SwissADME can be used to predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
Procedure:
-
Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for the substituted chloroacetamide compounds.
-
Web Server Submission: Access the SwissADME web server and paste the SMILES strings into the input field.
-
Analysis: The server will calculate a range of parameters, including lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for cytochrome P450 (CYP) inhibition.[12]
-
Interpretation: Analyze the output to assess the drug-like properties of the compounds. For example, high GI absorption and BBB permeability may be desirable for orally available CNS drugs.[12]
Data Presentation: Predicted ADMET Properties
| Compound | LogP | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |
| Derivative 1 | 2.5 | High | Yes | No |
| Derivative 2 | 3.1 | High | Yes | Yes |
| Derivative 3 | 1.8 | High | No | No |
References
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- Meroueh, S. O., et al. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
- BenchChem. (2025).
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- Alfieri, R. R., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 185.
- Kumar, A., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 94(6), 2139-2149.
- National Center for Biotechnology Inform
- Pitsillou, E., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 2893–2902.
- Alfieri, R. R., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 185.
- Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. (n.d.).
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.
- Millard, C. J., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
- Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277.
- Trenkamp, S., et al. (2002). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 527(1-3), 111-116.
- Böger, P. (2003).
- Fuerst, E. P. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277.
- Al-Ghorbani, M., et al. (2022). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society, 87(3), 295-310.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1836-1854.
- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2021). South African Journal of Chemistry, 75, 10-17.
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Arkivoc, 2020(2), 1-14.
- Witty, M. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38).
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- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2022). Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7883.
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- 16. Mode of Action for Chloroacetamides and Functionally Related Compounds | Scilit [scilit.com]
Mastering the Purification of N-Arylacetamides: A Protocol for Recrystallization
Abstract
N-arylacetamides represent a critical structural motif in medicinal chemistry, agrochemicals, and materials science.[1] Achieving high purity of these compounds is paramount for reliable downstream applications and ensuring the validity of research data. Recrystallization stands as a powerful and accessible technique for the purification of solid organic compounds, including N-arylacetamides.[2][3] This application note provides a detailed protocol for the recrystallization of N-arylacetamides, grounded in the fundamental principles of solubility and crystal lattice formation. We will explore the causal relationships behind experimental choices, from solvent selection to the final analysis of purity, empowering researchers to optimize this essential purification method.
Introduction: The Rationale for Recrystallization
Chemical synthesis rarely yields a perfectly pure product on the first attempt. Side reactions, unreacted starting materials, and catalysts can all contaminate the desired compound. For solid products like N-arylacetamides, recrystallization is often the method of choice for purification.[3] The technique leverages the differential solubility of a compound in a given solvent at different temperatures.[4] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[6][7] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[2][5]
The success of recrystallization hinges on a well-ordered crystal lattice. Pure compounds form crystals with highly uniform structures.[7] The presence of impurities disrupts this orderly arrangement, which is a key reason why impure solids often appear dull or discolored, while pure crystals are typically shiny and well-defined.[8][9]
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The N-arylacetamide should be highly soluble in the solvent at or near its boiling point.[5][10] This allows for the complete dissolution of the compound.
-
Low Solvency at Room or Colder Temperatures: The compound should have low solubility in the same solvent at room temperature or in an ice bath.[10] This ensures a high recovery of the purified crystals upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the N-arylacetamide to prevent the compound from "oiling out" (melting instead of dissolving).[10][11]
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[5]
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (and remain in the mother liquor) or be insoluble in the hot solvent (and be removable by hot filtration).
For N-arylacetamides, which are generally polar molecules, polar solvents are often a good starting point based on the "like dissolves like" principle.[10] Water is a common and effective solvent for the recrystallization of acetanilide, a simple N-arylacetamide, due to acetanilide's significantly higher solubility in hot water compared to cold water.[9][12][13] Other potential solvents for amides include ethanol, acetone, and acetonitrile.[3]
Solvent Selection Workflow
A systematic approach to solvent selection is crucial. This can be done on a small scale before committing the bulk of the material.
| Step | Procedure | Observation & Interpretation |
| 1 | Place a small amount of the crude N-arylacetamide in a test tube. | |
| 2 | Add a few drops of the candidate solvent at room temperature and agitate. | Soluble: The solvent is unsuitable. Insoluble/Slightly Soluble: Proceed to the next step. |
| 3 | Gently heat the mixture to the solvent's boiling point. | Soluble: The solvent is a good candidate. Insoluble: The solvent is unsuitable. |
| 4 | Allow the hot solution to cool slowly to room temperature, then in an ice bath. | Abundant crystal formation: The solvent is excellent. Poor or no crystal formation: The solvent is not ideal. |
Detailed Experimental Protocol for Recrystallization of Acetanilide
This protocol uses acetanilide as a model N-arylacetamide and water as the solvent.
Materials and Equipment:
-
Crude Acetanilide
-
Distilled Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer Flasks (2)
-
Hot Plate
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Watch Glass
-
Melting Point Apparatus
Workflow Diagram
Caption: Experimental workflow for the recrystallization of N-arylacetamides.
Step-by-Step Procedure:
-
Dissolution: Place the crude acetanilide in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (water) to its boiling point. Add the minimum amount of the hot solvent to the acetanilide while heating the flask on a hot plate to dissolve the solid completely.[2][6] Using the minimum amount is crucial; excess solvent will reduce the final yield as more of the compound will remain dissolved at low temperatures.[2][9]
-
Decolorization (if necessary): If the solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat and add a small amount of activated charcoal.[9] Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[9]
-
Hot Gravity Filtration (if charcoal was used): This step removes the activated charcoal and any other insoluble impurities.[2][9] It is essential to perform this step quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Use a pre-warmed funnel and a fluted filter paper to speed up the filtration.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6][8] Slow cooling is critical as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This will remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to avoid redissolving the purified crystals.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.[15] For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a drying oven at a temperature well below the compound's melting point.[6]
Troubleshooting Common Recrystallization Issues
Even with a well-defined protocol, challenges can arise. Understanding the potential pitfalls and their solutions is key to mastering this technique.
Caption: Troubleshooting guide for common recrystallization problems.
-
Oiling Out: The compound melts and forms an oily layer instead of dissolving. This occurs if the boiling point of the solvent is higher than the melting point of the solute.[11] To resolve this, reheat the solution, add more solvent to lower the saturation point, and allow it to cool more slowly.[11]
-
No Crystal Formation: This can happen if the solution is not sufficiently saturated or if crystallization is slow to initiate. Try scratching the inner surface of the flask with a glass rod to create a nucleation site. Alternatively, add a tiny "seed" crystal of the pure compound to induce crystallization. If the solution is too dilute, some solvent can be evaporated to increase the concentration.
-
Low Yield: This is often caused by using too much solvent during the dissolution step, incomplete crystallization (not cooling long enough), or premature crystallization during a hot filtration step.[2] Careful adherence to the protocol, especially the use of a minimum amount of hot solvent, is key to maximizing recovery.
Assessing Purity: The Role of Melting Point Analysis
A primary method for assessing the purity of a recrystallized solid is melting point determination.[2][9] Pure crystalline solids have a sharp, well-defined melting point range (typically 1-2°C).[10] Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed (lower) and the range over which the solid melts to be broader.[9][10]
By comparing the melting point range of the crude N-arylacetamide with that of the recrystallized product and the literature value, one can qualitatively assess the success of the purification.[15] A sharper and higher melting point range after recrystallization indicates a significant increase in purity.[8]
Conclusion
Recrystallization is an indispensable technique in the synthesis and purification of N-arylacetamides. By understanding the underlying principles of solubility and carefully controlling experimental parameters such as solvent choice, temperature, and cooling rate, researchers can achieve high-purity compounds essential for drug development and scientific research. This protocol provides a robust framework for the successful recrystallization of N-arylacetamides, complete with troubleshooting guidance and methods for purity verification.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
What is the best technique for amide purification?. (2020, November 2). ResearchGate. Retrieved from [Link]
-
Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN. Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
What would be the most suitable solvent for a single-solvent recrystallization?. (2014, October 24). Chemistry Stack Exchange. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recrystallizing and using melting point to identify a compound. (2020, December 27). YouTube. Retrieved from [Link]
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]
-
Recrystallization of Acetanilide | PDF | Solubility | Solvent. (n.d.). Scribd. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
An in-depth guide to improving yield and purity in the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-acetylation reaction. Our goal is to provide you with the causal explanations and actionable protocols necessary to optimize your reaction yield, improve product purity, and ensure reproducible results.
The synthesis involves the acylation of the primary amine, 4-chloro-2-methoxy-5-methylaniline, with chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several variables that can significantly impact its success. This document provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and validated solutions.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low or no yield is the most common issue, often stemming from one of several root causes related to reagent stability, reaction conditions, or deactivation of the starting material.
Potential Cause 1: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of atmospheric or solvent moisture.[1] It reacts with water to form chloroacetic acid and hydrochloric acid (HCl).[1] Chloroacetic acid will not acylate the aniline, and the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of chloroacetyl chloride or distill it immediately before use if its purity is in doubt.
-
Potential Cause 2: Deactivation of the Amine Starting Material The acylation reaction produces one equivalent of HCl as a byproduct.[2] This acid will react with the basic starting aniline, forming the corresponding ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction and limiting the theoretical maximum yield to 50% in the absence of a base.[3]
-
Solution:
-
Use an HCl Scavenger (Base): Incorporate a base to neutralize the HCl as it is formed. This is a classic application of the Schotten-Baumann reaction conditions.[2][4] The choice of base is critical:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): Use at least 1.1 equivalents in an organic solvent. They are effective but can be difficult to remove during workup.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Often used in a biphasic system (e.g., dichloromethane/water) or as a suspension in an organic solvent.[5] They are easily removed by filtration or aqueous extraction.
-
Aqueous Base (e.g., aq. NaOH): This is the traditional Schotten-Baumann method, using a biphasic solvent system.[6]
-
-
Potential Cause 3: Suboptimal Temperature Control The reaction between an aniline and an acyl chloride is highly exothermic. Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions, including diacylation or degradation of starting materials and product.
-
Solution:
-
Maintain Low Temperature: Dissolve the 4-chloro-2-methoxy-5-methylaniline and base in the chosen solvent and cool the mixture to 0-5°C in an ice bath.
-
Slow, Portionwise Addition: Add the chloroacetyl chloride dropwise or in small portions to the cooled amine solution under vigorous stirring.[7][8] This allows for effective heat dissipation and maintains control over the reaction.
-
Monitor and Warm Gradually: After the addition is complete, allow the reaction to stir at a low temperature for a period (e.g., 30-60 minutes) before allowing it to warm to room temperature to ensure it proceeds to completion.
-
Q2: My TLC plate shows multiple spots, indicating an impure product. What are the likely side products and how can I avoid them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate points to side reactions or unconsumed starting materials.
Potential Cause 1: Unreacted 4-chloro-2-methoxy-5-methylaniline If the reaction did not go to completion, you will see a spot corresponding to your starting amine.
-
Solution:
-
Monitor by TLC: Before quenching the reaction, run a TLC to confirm the absence of the starting amine.
-
Increase Reaction Time/Temperature: If starting material persists, consider extending the reaction time at room temperature or gently warming the mixture (e.g., to 40°C).
-
Acidic Wash: During workup, a wash with dilute aqueous HCl (e.g., 1M HCl) will protonate and extract any unreacted basic aniline into the aqueous layer.
-
Potential Cause 2: Diacylation Side Product While less common for anilines than aliphatic amines due to the reduced nucleophilicity of the resulting amide nitrogen, diacylation can occur under harsh conditions, forming a diacyl-aniline species.
-
Solution:
-
Avoid Excess Acylating Agent: Use a stoichiometry of chloroacetyl chloride close to 1:1 or a very slight excess (e.g., 1.05-1.1 equivalents).
-
Maintain Low Temperature: As mentioned previously, low-temperature addition of the acyl chloride minimizes the rate of this and other side reactions.
-
Potential Cause 3: Friedel-Crafts Acylation on the Aromatic Ring Acyl chlorides can perform Friedel-Crafts acylation on activated aromatic rings.[9] While acylation of the amine is kinetically favored, ring acylation is a potential side reaction, especially if the reaction is overheated or a Lewis acid catalyst is inadvertently present.
-
Solution:
-
Strict Temperature Control: Adhere to the low-temperature protocol.
-
Solvent Choice: Use non-Lewis acidic solvents. Dichloromethane, THF, and ethyl acetate are suitable choices. Avoid solvents that could act as catalysts.
-
Q3: The crude product is a persistent oil and will not crystallize. How can I induce solidification?
An oily product is often a sign of impurities that disrupt the crystal lattice formation or the presence of residual solvent.
-
Solution 1: Purification via Extraction:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities like chloroacetic acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. This purified material is more likely to crystallize.
-
-
Solution 2: Trituration:
-
Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil.
-
Use a glass rod to scratch the inside of the flask below the solvent level. This action can create nucleation sites and induce crystallization.
-
Stir or sonicate the mixture to encourage solidification.
-
-
Solution 3: Recrystallization:
-
If a solid can be obtained, further purification by recrystallization is recommended. A common solvent system is ethanol/water or isopropanol. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
-
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are commonly used. DCM is often preferred for its ability to dissolve the starting materials and its ease of removal. Some green chemistry protocols have shown high yields using a phosphate buffer system.[10]
-
-
How can I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between the starting aniline and the product acetamide (e.g., 30% Ethyl Acetate in Hexanes). The product will be less polar than the starting amine. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The reaction is complete when the starting material spot has disappeared.
-
-
Is it necessary to use an inert atmosphere?
Data Presentation: Effect of Reaction Conditions
The selection of base and solvent significantly influences reaction outcomes. The following table provides a comparative summary based on typical results for N-acetylation reactions.
| Base | Solvent | Typical Yield Range | Key Considerations |
| Triethylamine | Dichloromethane (DCM) | 85-95% | Good yield; base can be difficult to remove. |
| Potassium Carbonate | Acetone / THF | 80-90% | Heterogeneous reaction; base is easily filtered off. |
| Sodium Acetate | Acetic Acid | 75-85% | Used in specific protocols; can be less efficient.[7] |
| DBU | THF | >90% | Acts as a potent, non-nucleophilic base catalyst.[12] |
| Aq. NaOH | DCM / Water (Biphasic) | 70-85% | Classic Schotten-Baumann; risk of acyl chloride hydrolysis. |
Visualized Workflow and Troubleshooting
To achieve a high yield, a systematic workflow should be followed. The diagram below outlines the critical steps from preparation to analysis.
Caption: General workflow for the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
The following decision tree provides a logical path for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocol: Optimized Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-chloro-2-methoxy-5-methylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chloro-2-methoxy-5-methylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dilute chloroacetyl chloride (1.1 eq) with a small volume of anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's completion by TLC.
-
Workup:
-
Cool the mixture again to 0°C and slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Missioui, M., Guerrab, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E, E78, 403-407. [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.
-
Kharb, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 133-138. [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8). [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Akin, I., et al. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). ResearchGate. [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
- Google Patents. (1979). Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. US4166069A.
-
Mishra, D., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chen, S., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(32), 5847-5851. [Link]
-
Al-Warhi, T., et al. (2024). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. [Link]
- Google Patents. (2003).
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ACS Publications. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
ResearchGate. (n.d.). Competitive reaction of amines and aniline. [Link]
-
Wikipedia. (n.d.). para-Cresidine. [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
YouTube. (2021). acetylation aniline. [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
YouTube. (2020). schotten baumann reaction/Chemical properties of aniline. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. [Link]
- Google Patents. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. US5041671A.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Acetamide
Welcome to the technical support center for the purification of crude acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this essential chemical intermediate. Here, we synthesize our in-house expertise with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of crude acetamide:
Q1: My crude acetamide has a distinct "mousy" or "rat-like" odor. What is the cause, and will purification remove it?
A1: Pure acetamide is odorless.[1][2] The characteristic mousy odor is due to the presence of impurities, most likely residual acetonitrile from the synthesis process.[1] A successful purification, such as a properly executed recrystallization, will remove these volatile impurities, resulting in an odorless final product.
Q2: My acetamide product is discolored (e.g., yellow or brown). What are the likely impurities?
A2: Discoloration in crude acetamide typically arises from byproducts formed during synthesis, especially if the reaction was carried out at high temperatures. These can include polymeric materials or products from side reactions. Using a purification method like recrystallization, sometimes with the addition of activated charcoal, can effectively remove these colored impurities.
Q3: I'm experiencing a lower than expected yield after recrystallization. What are the common causes?
A3: Low yield is a frequent issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most common reason for poor yield, as a significant amount of the product remains dissolved in the mother liquor.[3]
-
Incomplete crystallization: If the solution is not cooled for a sufficient amount of time or to a low enough temperature, not all the product will crystallize out of solution.
-
Premature crystallization: If the hot solution cools too quickly during filtration, some product may crystallize on the filter paper or in the funnel, leading to loss.[4]
Q4: My purified acetamide has a lower melting point than the literature value (79-81°C). What does this indicate?
A4: A depressed and broadened melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the acetamide, requiring less energy to break it down. If you observe this, a further purification step is recommended.
Q5: Is acetamide sensitive to moisture?
A5: Yes, acetamide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] This can lead to hydrolysis of the acetamide back to ammonium acetate over time, especially under humid conditions.[6] It is crucial to store purified acetamide in a tightly sealed container in a desiccator.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the purification of crude acetamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The crude product is highly impure, leading to a significant depression of the melting point. The boiling point of the recrystallization solvent is higher than the melting point of the impure acetamide.[7] | • Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease the saturation point, and allow it to cool more slowly.[7] • Consider switching to a lower-boiling point solvent or a different solvent system altogether. |
| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not supersaturated upon cooling.[4] | • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. • Add a seed crystal of pure acetamide. • If the above fails, evaporate some of the solvent to increase the concentration and allow the solution to cool again. |
| Crystals are Very Fine or Needle-Like | The solution cooled too rapidly, leading to rapid nucleation and the formation of small crystals.[8] | • Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow down the cooling rate.[8] This will promote the growth of larger, purer crystals. |
| Product is Still Colored After Recrystallization | The colored impurities are highly soluble in the chosen solvent and co-crystallize with the acetamide. | • Perform a hot filtration with a small amount of activated charcoal before allowing the solution to cool. The charcoal will adsorb the colored impurities. Be cautious not to use too much charcoal as it can also adsorb your product. |
| Low Purity Despite Recrystallization | The chosen solvent is not ideal for separating the specific impurities present. | • Consult the solubility data (see Table 1) to select a solvent in which acetamide has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have either very high or very low solubility at all temperatures. |
Visualizing the Purification Workflow
The following diagram illustrates a typical recrystallization workflow for crude acetamide.
Caption: A typical workflow for the purification of crude acetamide by recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of Acetamide
This protocol provides a step-by-step guide for the recrystallization of crude acetamide. The choice of solvent is critical and should be determined based on the likely impurities and the desired purity of the final product. A mixture of benzene and ethyl acetate is a commonly used solvent system for this purpose.[2]
Materials:
-
Crude acetamide
-
Benzene
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a mixed solvent system of benzene and ethyl acetate. A common ratio is approximately 3:1 (v/v) of benzene to ethyl acetate.[2]
-
Dissolution: Place the crude acetamide in an Erlenmeyer flask. Add a small amount of the solvent mixture and gently heat the flask while stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the acetamide just completely dissolves. Avoid adding an excess of solvent to maximize your yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If you used charcoal, perform a hot gravity filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Characterization: Determine the melting point of the dried crystals and compare it to the literature value to assess the purity.
Data Presentation: Solubility of Acetamide
The following table provides solubility data for acetamide in various solvents. This information is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility at 20°C (g/L) | Solubility at other temperatures | Comments |
| Water | 2000[9] | Solubility increases with temperature.[7] | Acetamide is very soluble in water, which may not be ideal for high-yield recrystallization unless a co-solvent is used. |
| Ethanol | 500[9] | - | Good solubility, can be a suitable solvent. |
| Pyridine | 166.67[9] | - | Moderate solubility. |
| Chloroform | Soluble[9] | - | A potential recrystallization solvent. |
| Benzene | Soluble[9] | - | Often used in combination with other solvents like ethyl acetate.[2] |
| Ether | Slightly soluble[6] | - | Can be used as an anti-solvent in a mixed solvent system. |
| Acetone | - | - | A commonly used solvent for recrystallizing amides.[10] |
| Ethyl Acetate | - | - | Often used in combination with benzene.[2] |
Visualizing Troubleshooting Logic
This diagram illustrates the decision-making process when encountering common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Acetamide. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Acetamide: Properties, Production And Applications. (2025, September 3). Chemcess. [Link]
-
What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. [Link]
-
Acetamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
Acetamide | Solubility of Things. (n.d.). Retrieved January 24, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Schematic representation of acetamide formation... (n.d.). ResearchGate. [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 24, 2026, from [Link]
-
Acetamide. (n.d.). ResearchGate. [Link]
-
Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. (2009, December 3). Journal of Chemical & Engineering Data. [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]
-
Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. (n.d.). Longdom Publishing. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Solubility of Acetamide, Propionamide, and Butyramide in Water... (2025, August 10). ResearchGate. [Link]
-
Optimal design of extractive distillation for acetic acid dehydration... (n.d.). ResearchGate. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. Acetamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chloroacetylation of Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chloroacetylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Chloroacetylation is a cornerstone reaction for installing a versatile chloroacetyl functional group, often as a precursor to active pharmaceutical ingredients (e.g., lidocaine) or as a reactive handle for further molecular elaboration[1].
However, despite its utility, the reaction is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise product purity. This guide provides in-depth, field-tested insights into troubleshooting common issues, understanding the underlying mechanisms, and optimizing your experimental protocol for success.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the chloroacetylation of anilines in a practical question-and-answer format.
Frequently Asked Questions
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?
A1: This is the most common issue, typically stemming from one of four root causes:
-
Inactivation of the Aniline: The reaction of chloroacetyl chloride with aniline generates one equivalent of hydrochloric acid (HCl) as a byproduct. This strong acid protonates the lone pair of the starting aniline, forming an unreactive anilinium salt (Ar-NH₃⁺). This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware, converting it to chloroacetic acid. This reduces the amount of acylating agent available to react with your aniline. While the reaction can be performed in aqueous media, it relies on the N-acylation rate being significantly faster than the hydrolysis rate[2][3].
-
Poor Temperature Control: These reactions are highly exothermic. Uncontrolled temperature increases can lead to the formation of intractable polymeric tars and other colored degradation byproducts[4].
-
Inappropriate Base or Stoichiometry: The base is crucial for scavenging the HCl byproduct. If the base is too weak, added in insufficient quantity, or is sterically hindered, it cannot effectively neutralize the HCl, leading to aniline inactivation.
Q2: I'm observing a second, less polar spot on my TLC and a more complex NMR spectrum. What is this byproduct?
A2: You are likely observing diacylation , the formation of N,N-di(chloroacetyl)aniline. After the initial desired N-acylation, the resulting amide product (Ar-NH-C(O)CH₂Cl) can be deprotonated by the base in the reaction mixture. This generates an amidate anion, which is a potent nucleophile that can react with a second molecule of chloroacetyl chloride.
-
Prevention: This is best avoided by:
-
Using a slight excess of the aniline relative to the chloroacetyl chloride.
-
Adding the chloroacetyl chloride slowly and in a controlled manner to the solution of aniline and base. This maintains a low instantaneous concentration of the acylating agent.
-
Avoiding excessively strong bases or high temperatures that favor deprotonation of the product amide.
-
Q3: My reaction mixture turned dark brown or black upon adding the chloroacetyl chloride. What happened?
A3: Dark discoloration, often accompanied by the formation of solid or resinous material, is a classic sign of oxidation and/or polymerization[4]. This occurs when the reaction temperature is not adequately controlled. The high heat generated during the exothermic acylation can degrade the sensitive aniline starting material or the product.
-
Solution: In most cases, the reaction is not salvageable. The best course of action is to repeat the experiment with strict temperature control. Always add the chloroacetyl chloride dropwise to a cooled solution (typically 0 °C or below) of the aniline[5][6].
Q4: Can I run this reaction without an organic solvent?
A4: Yes. Modern "green chemistry" protocols have been developed that use an aqueous phosphate buffer (pH ~7.4) as the solvent[1][2]. In this system, the N-acylation of the aniline is rapid and can outcompete the slower hydrolysis of the chloroacetyl chloride[3]. This method offers significant advantages, including speed (often complete in <20 minutes), ease of workup (product often precipitates), and avoidance of volatile organic compounds (VOCs)[1][2].
Systematic Troubleshooting Table
For a quick diagnosis, refer to the table below.
| Symptom Observed | Probable Cause(s) | Recommended Action(s) |
| Low Conversion (Aniline remains) | 1. HCl byproduct protonating aniline.2. Insufficient base.3. Reagent hydrolysis. | 1. Add at least 1.1 equivalents of a suitable base (e.g., TEA, DBU, NaHCO₃).2. Ensure anhydrous solvent and inert atmosphere.3. Monitor reaction pH; it should not become acidic. |
| Formation of Dark Tars/Polymers | Exothermic reaction, poor temperature control. | 1. Maintain reaction temperature at 0 °C or below during addition.2. Add chloroacetyl chloride dropwise over an extended period.3. Ensure efficient stirring. |
| Diacylation Byproduct Detected | 1. Excess chloroacetyl chloride.2. Reaction temperature too high.3. Base is too strong/reactive. | 1. Use a 1:1 or 1.05:1 ratio of aniline to chloroacetyl chloride.2. Add acyl chloride to the aniline solution (not vice-versa).3. Maintain low temperature. |
| Product Fails to Precipitate During Workup | Product is soluble in the workup solvent. | 1. Extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM).2. Concentrate the organic layer to recover the product. |
| Reaction is Sluggish with TEA | Triethylamine (TEA) may not be a sufficiently strong base/catalyst for less reactive anilines. | Consider using a stronger, non-nucleophilic base like DBU, which can significantly accelerate the reaction[5]. |
Mechanistic Pathways: Desired vs. Side Reactions
Understanding the competing reaction pathways is key to optimizing your experiment. The primary goal is to favor the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: Competing reaction pathways in aniline chloroacetylation.
Recommended Experimental Protocols
Two robust protocols are provided below, a classic method using an organic solvent and a modern, green chemistry approach.
Protocol A: Chloroacetylation using DBU in an Organic Solvent
This method is highly effective and leverages the strong, non-nucleophilic base DBU to ensure complete reaction[5][6].
Step-by-Step Methodology:
-
Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the substituted aniline (6.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.2 eq) to the stirred solution.
-
Cooling: Place the flask in an ice-salt bath and stir the mixture for 15 minutes to cool it to below 0 °C.
-
Reagent Addition: Add chloroacetyl chloride (6.1 mmol, 1.02 eq) dropwise via a syringe or dropping funnel. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 3-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Pour the reaction mixture into a beaker containing 50 mL of cold water. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If the product is an oil, extract it with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be further purified by recrystallization, typically from ethanol[5].
Protocol B: Rapid Chloroacetylation in Aqueous Phosphate Buffer
This green, efficient method avoids organic solvents and is often complete in under 30 minutes[1][2].
Step-by-Step Methodology:
-
Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 mmol, 1.0 eq) in 0.1 M phosphate buffer (pH 7.4, 10 mL). If the aniline is not fully soluble, a small amount of a co-solvent like acetonitrile may be added[2].
-
Reagent Addition: While stirring vigorously at room temperature, add chloroacetyl chloride (1.2 mmol, 1.2 eq) dropwise to the solution.
-
Reaction: A precipitate of the product should form almost immediately. Continue to stir the mixture vigorously for 15-20 minutes at room temperature.
-
Monitoring: The reaction is typically complete when a homogenous slurry is formed and the starting material is consumed (can be checked by TLC by extracting a small aliquot with ethyl acetate).
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove any inorganic salts, then with a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum.
Troubleshooting Workflow Diagram
Use this logic tree to diagnose and solve issues with your reaction.
Sources
dealing with poor solubility of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. Given the compound's structural characteristics—a halogenated aromatic system with limited polar functional groups—poor aqueous solubility is an anticipated challenge. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common experimental hurdles, ensuring the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Initial Handling
This section addresses the most immediate questions a researcher will have when first handling the compound. The focus is on proper stock solution preparation, which is the bedrock of any successful experiment.
FAQ 1: What is the best solvent to use for preparing a primary stock solution of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide?
The guiding principle for initial solubilization of a novel or poorly characterized compound is "like dissolves like".[1] Given the predominantly non-polar, aromatic structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, a polar aprotic solvent is the recommended starting point.
Primary Recommendation:
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful, non-toxic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a standard choice for creating high-concentration stock solutions in chemical libraries and drug discovery.[2]
Alternative Organic Solvents:
If DMSO is incompatible with your experimental system (e.g., some sensitive cell types or specific chemical reactions), other polar aprotic solvents can be considered. A systematic screening is always the best approach.
| Solvent | Class | Rationale for Consideration |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO in its ability to dissolve a wide range of compounds. |
| Dioxane | Non-polar Ether | Can be effective for compounds with some ether or aromatic character. |
| Tetrahydrofuran (THF) | Polar Ether | A less polar alternative to DMF and DMSO, but still a strong solvent. |
Aqueous Solvents (Water, Buffers):
Direct dissolution in aqueous media such as water, phosphate-buffered saline (PBS), or cell culture media is not recommended for the initial stock solution. The compound's high lipophilicity and lack of ionizable groups suggest it will be practically insoluble in water.
FAQ 2: How do I properly prepare a stock solution? I'm observing particulate matter even after vortexing.
Observing undissolved material is a clear indication that the compound's solubility limit in the chosen solvent has been exceeded at room temperature. The process of solubilization involves overcoming the solute-solute interactions with stronger solute-solvent interactions.[3] This can be aided by mechanical and thermal energy.
Below is a step-by-step protocol for robustly preparing a stock solution.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a clear, high-concentration stock solution of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide in an appropriate organic solvent.
Materials:
-
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or incubator set to 37°C
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.
-
Initial Solvent Addition: Add a portion of the DMSO to the vial. For example, to prepare a 10 mM stock, add the appropriate volume of DMSO.
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Visually inspect for any remaining solid particles.
-
Sonication: If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[4] The high-frequency energy can help break up aggregates and facilitate dissolution.
-
Gentle Warming: If the solution is still not clear, warm it to 37°C for up to 60 minutes, with intermittent gentle mixing.[4] Increased temperature enhances the kinetic energy of the solvent molecules, often increasing solubility. Caution: Do not exceed 37°C without prior knowledge of the compound's thermal stability.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final desired concentration and vortex to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[5]
Section 2: Troubleshooting in Aqueous Experimental Systems
The most common and frustrating solubility issue arises when the organic stock solution is diluted into an aqueous environment, such as cell culture media or an assay buffer. This is where most precipitation events occur.
FAQ 3: My compound precipitated immediately after I added my DMSO stock to my cell culture medium. What happened and how can I prevent it?
This is a classic and frequent problem known as "shock precipitation." It occurs when a compound that is stable in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of solution.
Causality and Prevention Strategies:
-
Exceeding Aqueous Solubility: The final concentration in your aqueous medium is likely above the compound's thermodynamic solubility limit in that specific buffer system.
-
"Shock" Dilution: The rapid change in solvent environment from organic to aqueous doesn't allow for gradual and stable solvation by water molecules.
The following workflow diagram and protocol are designed to mitigate this issue.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 2: Step-Wise Dilution for Preparing Aqueous Working Solutions
Objective: To minimize "shock precipitation" when diluting a DMSO stock solution into an aqueous medium.
Materials:
-
Prepared high-concentration stock solution in DMSO (from Protocol 1).
-
Sterile aqueous medium (e.g., cell culture medium, PBS), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes.
Procedure:
-
Pre-warm the Medium: Ensure your final aqueous medium is equilibrated to 37°C. Adding a compound to cold media can decrease its apparent solubility.[6]
-
Create an Intermediate Dilution: Instead of adding a small volume of DMSO stock directly into a large volume of medium, create an intermediate dilution.
-
Pipette a small volume of the pre-warmed medium into a sterile tube (e.g., 90 µL).
-
Add a small volume of your DMSO stock to this tube (e.g., 10 µL) to make a 1:10 intermediate dilution.
-
Mix thoroughly by gentle pipetting or flicking the tube. This creates a solution with a higher percentage of DMSO, which keeps the compound soluble.
-
-
Final Dilution: Add the well-mixed intermediate dilution to the final volume of your pre-warmed aqueous medium. For example, add the 100 µL of the intermediate dilution to 900 µL of medium to achieve the final desired concentration.
-
Mix and Use Immediately: Gently mix the final solution and add it to your experimental setup (e.g., cell culture plate) without delay. Do not store aqueous working solutions unless you have confirmed their stability over time.
FAQ 4: I don't know the solubility limit of this compound. How can I determine the best solvent and maximum concentration to use?
When working with a new compound, it is highly advisable to perform a preliminary solubility screening. This will save you time and resources in the long run by identifying the most suitable solvents and the practical concentration limits for your experiments.
The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[7]
Protocol 3: Small-Scale Solubility Screening
Objective: To empirically determine the approximate solubility of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide in a panel of common laboratory solvents.
Materials:
-
The compound of interest.
-
A panel of solvents to test (e.g., Water, PBS, Ethanol, DMSO, DMF, Acetonitrile).
-
Small, clear glass vials with screw caps.
-
A microbalance.
-
An orbital shaker or rotator.
-
A centrifuge.
Procedure:
-
Prepare Vials: Weigh out a fixed, excess amount of the compound into each labeled vial (e.g., 1-2 mg).
-
Add Solvent: Add a precise, small volume of each solvent to its respective vial (e.g., 100 µL).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker at a consistent temperature (e.g., room temperature, ~25°C) for 24-48 hours. This allows the solution to reach equilibrium.[7]
-
Phase Separation: After equilibration, visually inspect each vial for undissolved solid. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining solid.
-
Quantify the Supernatant: Carefully remove a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet.
-
Analyze Concentration: Determine the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry if the compound has a chromophore).
-
Calculate Solubility: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Data Recording Template:
| Solvent | Temperature (°C) | Visual Observation (Clear/Cloudy) | Concentration in Supernatant (mg/mL) |
| Water | 25 | Cloudy, with precipitate | |
| PBS (pH 7.4) | 25 | Cloudy, with precipitate | |
| Ethanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Section 3: Advanced Concepts and Formulations
FAQ 5: Even at low concentrations, I see a slight haze in my cell culture media over time. What could be causing this?
If you have followed all the steps to avoid acute precipitation, a slow-forming haze could be due to several factors:
-
Metastable Supersaturation: You may have successfully created a supersaturated solution that is temporarily stable but will eventually crystallize over longer incubation times (e.g., >24 hours).
-
Interaction with Media Components: The compound may be interacting with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes.
-
Cellular Metabolism: If the haze appears only in the presence of cells, it's possible that a metabolite of your compound is less soluble and is precipitating.
Troubleshooting Steps:
-
Run a Time-Course Control: Incubate the compound in cell-free media under the same conditions as your experiment and observe for precipitation over time. This will distinguish between chemical instability and cell-mediated effects.
-
Reduce Serum Concentration: If using serum, try reducing its concentration to see if this impacts the haze formation, which would suggest a compound-protein interaction.
-
Consider Advanced Formulations: For long-term experiments or in vivo studies, more advanced formulation strategies may be necessary. These can include the use of co-solvents (like polyethylene glycol) or complexation agents like cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[2]
Caption: Workflow for achieving a usable experimental solution.
By systematically addressing the physicochemical properties of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, researchers can overcome the challenges posed by its poor solubility and generate reliable, high-quality data.
References
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11075. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Technical Support Center: NMR Peak Assignment for Substituted Acetanilides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted acetanilides. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural characterization. Acetanilide derivatives are common motifs in pharmaceutical science, and accurate NMR peak assignment is critical for confirming identity, purity, and structure-activity relationships.
This document moves beyond simple data tables, offering a logical framework for troubleshooting common and complex spectral interpretation challenges. We will explore the causality behind spectral phenomena and provide robust, self-validating protocols to ensure confidence in your assignments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of substituted acetanilides.
Q1: What are the typical ¹H and ¹³C chemical shifts for a standard acetanilide sample?
Understanding the baseline spectrum of the parent compound is the first step in analyzing its derivatives. The electronic environment of the acetamido group (-NHCOCH₃) significantly influences the chemical shifts of the aromatic ring.
Table 1: Reference Chemical Shifts for Acetanilide [1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.1 | ~24.1 |
| Amide (NH) | ~8.75 (highly variable) | N/A |
| Ortho (C2, C6) | ~7.4 | ~120.4 |
| Meta (C3, C5) | ~7.2 | ~128.7 |
| Para (C4) | ~7.0 | ~124.1 |
| Ipso (C1) | N/A | ~138.2 |
| Carbonyl (C=O) | N/A | ~169.5 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[2][3]
Q2: My NH proton signal is very broad, or I can't see it at all. Why?
This is a classic issue related to two phenomena: quadrupolar broadening and chemical exchange. The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and significant broadening of the attached proton's signal. More commonly, the amide proton can exchange with trace amounts of water or other labile protons in the deuterated solvent.[2] This exchange happens on the NMR timescale, leading to signal broadening or complete disappearance.
Validation Protocol: D₂O Exchange A definitive way to identify an NH (or OH) proton is through deuterium exchange.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30-60 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the NH proton will disappear or be significantly reduced in intensity.[2]
Q3: I see unexpected peaks at ~1.56, ~2.05, and ~7.26 ppm. What are they?
These are signals from common laboratory contaminants and the residual protons in deuterated solvents. Their identification is crucial to avoid misinterpreting them as part of your molecule.
-
~1.56 ppm (in DMSO-d₆) or variable (in CDCl₃): Water[4]
-
~2.05 ppm (in CDCl₃): Acetone[2]
-
~7.26 ppm: Residual CHCl₃ in CDCl₃[4]
Always consult a reference table for chemical shifts of common impurities in the specific deuterated solvent you are using.[4][5]
Q4: How does the position of a substituent (ortho, meta, para) on the aromatic ring change the ¹³C NMR spectrum?
The substitution pattern directly impacts the molecule's symmetry, which is reflected in the number of unique carbon signals observed in the proton-decoupled ¹³C NMR spectrum.[6]
Table 2: Expected Number of Aromatic ¹³C Signals for Disubstituted Benzenes
| Substitution Pattern | Symmetry | Expected Aromatic ¹³C Signals | Rationale |
| Ortho | Plane of symmetry (if R=R') | 6 (asymmetric) or 4 (symmetric) | In an asymmetrically substituted ring, all six carbons are unique.[6] |
| Meta | Plane of symmetry (if R=R') | 6 (asymmetric) or 4 (symmetric) | Similar to ortho, an asymmetric meta pattern results in six unique signals.[6] |
| Para | Higher symmetry | 4 | A plane of symmetry makes the ortho and meta carbons pairwise equivalent.[6] |
Counting the number of signals in the aromatic region (typically 110-160 ppm) provides a powerful first clue to the substitution pattern.[6][7]
Troubleshooting Guides
This section provides structured workflows for resolving more complex peak assignment challenges.
Guide 1: Overlapping Aromatic Signals
Problem: The ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region (typically ~6.5-8.0 ppm), making it impossible to determine coupling patterns or assign individual protons.[6]
Causality: In substituted acetanilides, the electronic effects (both inductive and resonance) of the substituent and the acetamido group can cause the chemical shifts of the aromatic protons to become very similar. This lack of dispersion leads to signal overlap, a common issue in aromatic systems.[8]
Troubleshooting Workflow
Caption: Workflow for resolving overlapping signals.
Step 1: Change the NMR Solvent
The first and often simplest step is to re-run the sample in a different deuterated solvent.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by creating a specific solvation environment around the solute. This can often spread out crowded signals.[9]
-
Causality: The anisotropic magnetic field of the benzene-d₆ ring will differentially shield or deshield protons on your molecule depending on their spatial orientation relative to the solvent molecule, often improving spectral dispersion.
Step 2: Utilize 2D NMR for Correlation
If changing the solvent is insufficient, 2D NMR is the definitive solution. These experiments add a second dimension to the spectrum, allowing you to visualize correlations between nuclei that are difficult to see in a 1D spectrum.[10][11]
Experimental Protocol: Acquiring Key 2D Spectra
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[10]
-
Setup: Use a standard cosygpqf pulse program. Ensure the spectral width (SW) in both dimensions covers all proton signals. Set the number of increments (TD in F1) to at least 256 for good resolution.
-
Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are coupled. This is invaluable for tracing out the connectivity of the aromatic spin system (e.g., which proton is ortho to another).[12]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[10][13]
-
Setup: Use a standard hsqcedetgpsisp2.3 pulse program (this version also provides editing to distinguish CH/CH₃ from CH₂ signals). Set the ¹³C spectral width to cover the full carbon range (~0-180 ppm for acetanilides).
-
Interpretation: A cross-peak appears at the coordinates of a proton's chemical shift (F2 axis) and the chemical shift of the carbon it is directly bonded to (F1 axis). This allows you to unambiguously link proton signals to their corresponding carbon atoms.[12]
-
By combining these two experiments, you can often resolve ambiguity. For example, even if two aromatic proton signals overlap, their corresponding carbons may be well-resolved in the ¹³C spectrum. The HSQC will show two distinct cross-peaks, allowing you to use the carbon shifts to differentiate the attached protons.
Guide 2: Unambiguous Isomer Assignment
Problem: A reaction was expected to produce a single isomer (e.g., para-bromoacetanilide), but the spectrum is ambiguous, and it's unclear if an ortho or meta isomer is present as an impurity or the main product.[14]
Causality: Isomers have the same molecular formula but different connectivity, leading to distinct NMR spectra. The key is to systematically use all available NMR data—chemical shifts, coupling constants, and 2D correlations—to piece together the correct structure.
Logical Framework for Isomer Differentiation
Caption: Logic flow for differentiating isomers using 1D and 2D NMR.
Step 1: Analyze 1D Spectra for Symmetry
-
¹³C NMR: As detailed in Table 2, count the number of aromatic carbon signals. A para-substituted ring will show only 4 signals due to symmetry, whereas ortho and meta isomers will typically show 6.[6] This is often the most powerful initial indicator.
-
¹H NMR: Look at the splitting patterns. A 1,4-disubstituted (para) ring often gives a deceptively simple pattern of two doublets (an AA'BB' system), each integrating to 2H.[8] Ortho and meta isomers will produce more complex splitting patterns that are harder to interpret at a glance.
Step 2: Confirm Connectivity with 2D NMR
If 1D analysis is not definitive, 2D correlation experiments are required. COSY and HSQC are performed as described in Guide 1. The crucial addition for isomer assignment is the HMBC experiment.
Experimental Protocol: Acquiring an HMBC Spectrum
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes longer). It is the key to piecing together molecular fragments.[10]
-
Setup: Use a standard hmbcgplpndqf pulse program. The key parameter is the long-range coupling delay (often labeled d6 or similar), which is typically optimized for a coupling constant of ~8-10 Hz.
-
Interpretation: A cross-peak shows a correlation between a proton and a carbon separated by multiple bonds. For example, in an acetanilide, the methyl protons (~2.1 ppm) should show an HMBC correlation to the carbonyl carbon (~170 ppm) and the ipso-carbon of the aromatic ring (~138 ppm). This confirms the attachment of the acetamido group to the ring. By systematically analyzing these long-range correlations, you can walk across the entire molecular skeleton and definitively establish the substituent positions.
-
By following these troubleshooting guides, you can move from an ambiguous spectrum to a confident and verifiable peak assignment, ensuring the scientific integrity of your work.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
NMR of acetanilide. (2020). University of Potsdam. [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
Solved 1. The 1H-NMR spectrum for acetanilide, taken in. (2021). Chegg.com. [Link]
-
1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins). (n.d.). ResearchGate. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Solved 5. Attached is a 1H NMR spectrum, and each peak. (2020). Chegg.com. [Link]
-
2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]
-
Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. (n.d.). Oxford Academic. [Link]
-
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. (1967). Canadian Science Publishing. [Link]
-
NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Lappin, G. R., & Zannucci, J. S. (1969). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Journal of the Chemical Society B: Physical Organic, 111-115. [Link]
-
Babic, D., et al. (2018). Low-Field NMR as a Vital Spectral Tool in Organic Chemistry. Molecules, 23(4), 886. [Link]
-
Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. (2023). Brainly.com. [Link]
-
Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. [Link]
-
Duddeck, H. (2009). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. Magnetic Resonance in Chemistry, 17(7), 535-538. [Link]
-
Carey, J. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 659-663. [Link]
-
Castillo, A. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2065. [Link]
Sources
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- 2. Troubleshooting [chem.rochester.edu]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
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- 14. Solved 5. Attached is a 1H NMR spectrum, and each peak | Chegg.com [chegg.com]
Technical Support Center: N-Acetylation Reaction Optimization
Welcome to the technical support center for N-acetylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their N-acetylation reactions. My aim is to provide you with the expertise and practical insights needed to overcome common challenges in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding N-acetylation reactions.
Q1: My N-acetylation reaction is sluggish or incomplete. What are the most likely causes?
A sluggish or incomplete reaction is often due to several factors:
-
Insufficient Catalyst Activity: The catalyst, whether it's a base or an enzyme, may be inactive or used in an insufficient amount.
-
Poor Substrate Solubility: If your amine substrate is not fully dissolved in the reaction solvent, the reaction will be slow.
-
Inappropriate Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate.
-
Low Reaction Temperature: Many N-acetylation reactions require heating to proceed at a reasonable rate.
-
Presence of Water: For many common acetylating agents like acetic anhydride, water can cause hydrolysis, consuming the reagent and reducing the yield.
Q2: I'm observing significant side product formation. How can I improve the selectivity of my N-acetylation?
Side product formation, such as O-acetylation in substrates with hydroxyl groups or di-acetylation, can be minimized by:
-
Controlling Stoichiometry: Use of a slight excess (1.1-1.5 equivalents) of the acetylating agent is common, but a large excess can lead to side reactions.
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically preferred product.
-
Choice of Acetylating Agent: Acetic anhydride is highly reactive. For sensitive substrates, a milder agent like acetyl chloride in the presence of a non-nucleophilic base might be more suitable.
-
pH Control: In aqueous systems, maintaining an optimal pH is crucial for selective N-acetylation, especially when dealing with amino acids or other multifunctional molecules.
Q3: Can I run my N-acetylation reaction without a solvent?
Neat (solvent-free) reactions are possible and can be advantageous in terms of green chemistry and process efficiency. However, this approach is highly dependent on the physical properties of your substrates. At least one of the reactants must be a liquid at the reaction temperature to allow for mixing. Neat conditions can sometimes lead to faster reaction rates due to high reactant concentration.
Troubleshooting Guide: Enhancing Reaction Rate
This section provides a more in-depth look at troubleshooting specific issues related to the N-acetylation reaction rate.
Issue 1: Slow Reaction Rate Due to Catalyst Issues
The choice and handling of the catalyst are critical. For base-catalyzed reactions, which are very common, issues often arise from the base's strength, solubility, or concentration.
Troubleshooting Steps:
-
Verify Base Strength: For the acetylation of primary and secondary amines, common bases include triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA). Ensure the pKa of the conjugate acid of the base is appropriate for your specific amine substrate.
-
Increase Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading (e.g., from 1.1 eq to 1.5 eq) can enhance the rate.
-
Consider a More Active Catalyst: For less reactive amines, a stronger, non-nucleophilic base might be necessary. In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst.
Protocol: DMAP-Catalyzed N-Acetylation
-
Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a tertiary amine base such as triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.05-0.1 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Issue 2: Poor Solubility of the Amine Substrate
A heterogeneous reaction mixture will almost always result in a slower reaction rate.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with your amine substrate in a variety of solvents. A table summarizing common solvents is provided below.
-
Use a Co-Solvent System: If a single solvent is not effective, a co-solvent system (e.g., THF/water, dioxane/water) can be employed to dissolve both polar and non-polar reactants.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the solubility of the substrate and enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Table 1: Common Solvents for N-Acetylation
| Solvent | Polarity Index | Type | Typical Use Cases |
| Dichloromethane (DCM) | 3.1 | Aprotic | General purpose, good for a wide range of substrates. |
| Acetonitrile (ACN) | 5.8 | Aprotic | Good for moderately polar substrates. |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Useful for substrates with moderate polarity. |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | Excellent for dissolving polar substrates. |
| Water | 10.2 | Protic | Used in Schotten-Baumann type reactions. |
Issue 3: Hydrolysis of the Acetylating Agent
Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. The presence of water will consume these reagents, leading to an incomplete reaction.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents are dried over appropriate drying agents (e.g., molecular sieves) before use.
-
Dry Glassware: All glassware should be oven-dried or flame-dried before setting up the reaction.
-
Inert Atmosphere: For highly sensitive substrates or prolonged reaction times, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a slow N-acetylation reaction.
Caption: Troubleshooting workflow for slow N-acetylation.
Mechanism Spotlight: DMAP-Catalyzed Acetylation
Understanding the mechanism by which a catalyst enhances a reaction can aid in troubleshooting. The use of DMAP as a co-catalyst with acetic anhydride provides a powerful example of nucleophilic catalysis.
-
Activation of Acetylating Agent: DMAP is more nucleophilic than the amine substrate. It first attacks the electrophilic carbonyl carbon of acetic anhydride.
-
Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself.
-
Nucleophilic Attack by Amine: The amine substrate then attacks the acetyl group of the activated intermediate.
-
Product Formation and Catalyst Regeneration: The final N-acetylated product is formed, and the DMAP catalyst is regenerated, allowing it to participate in another catalytic cycle.
Visualizing the Catalytic Cycle
Technical Support Center: Resolving Peak Tailing in the Chromatography of Polar Amides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the chromatographic analysis of polar amides. Asymmetry in peaks, particularly tailing, can significantly compromise resolution, integration, and overall data quality.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established chromatographic principles.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section directly addresses specific experimental observations with probable causes and actionable solutions.
Q1: My polar amide is showing significant tailing on a standard C18 column. What is the most likely cause and what should I check first?
A1: The most common cause of peak tailing for polar compounds like amides on silica-based reversed-phase columns is secondary interactions with surface silanol groups (Si-OH).[3][4][5] Polar amides can form hydrogen bonds with these acidic silanol sites, creating a secondary, high-energy retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a "tail".[3][6]
Initial Diagnostic Steps:
-
Assess the Column's History: Is the column old or has it been used extensively with aggressive mobile phases (e.g., high pH)? Column performance degrades over time, exposing more active silanol sites.
-
Review Mobile Phase pH: The ionization state of silanol groups is highly pH-dependent. At mid-range pH, a significant portion of silanols are ionized (SiO-), strongly interacting with polar analytes.[2]
-
Check for Mass Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves and becomes more symmetrical, you may be overloading the column.[5] However, for tailing caused by silanol interactions, the opposite can sometimes occur: injecting a higher mass can saturate the active sites, leading to an apparent improvement in peak shape for the majority of the analyte.[7]
Q2: I've confirmed the issue is likely silanol interaction. How do I modify my mobile phase to improve the peak shape?
A2: Modifying the mobile phase is the most direct way to mitigate silanol interactions without changing the column. The primary strategies involve controlling pH and using competitive additives.
Strategy 1: Mobile Phase pH Adjustment
The goal is to suppress the ionization of the surface silanol groups.
-
Action: Lower the mobile phase pH to ≤ 3.0 using an acidic modifier.[4] At this low pH, the silanol groups are fully protonated (Si-OH), significantly reducing the strong ionic interactions that cause tailing.[1][3]
-
Causality: By neutralizing the charge on the stationary phase, you promote a more homogenous hydrophobic retention mechanism for your amide, leading to a more symmetrical Gaussian peak.
Protocol: Preparing a Low-pH Mobile Phase
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable acidic modifier. Common choices include 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Measure the pH of the aqueous portion before mixing with the organic solvent to ensure it is in the target range (e.g., pH 2.5-3.0).[1]
-
Filter the aqueous mobile phase through a 0.22 µm filter.
-
Mix with the appropriate organic solvent (e.g., acetonitrile, methanol) to achieve the desired retention.
Strategy 2: Use of a Competing Base
-
Action: Add a small concentration of a basic "silanol blocker" or "suppressor" to the mobile phase, such as Triethylamine (TEA). A typical concentration is 5-20 mM.[8]
-
Causality: TEA is a small, basic amine that will be protonated at low to neutral pH. It preferentially interacts with the active, ionized silanol sites on the silica surface, effectively shielding them from your polar amide analyte.[8] This allows the amide to elute without the secondary retention effects.
-
Caution: Competing bases can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[8] They can also cause ion suppression if you are using a mass spectrometer for detection.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.05 - 0.1% | Suppresses silanol ionization by lowering pH.[1] | MS-friendly; good general-purpose choice. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent and lowers pH. | Excellent for peak shape but causes significant ion suppression in MS. |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to control pH and provides counter-ions. | MS-friendly; effective at maintaining a stable pH. |
| Triethylamine (TEA) | 5 - 20 mM | Acts as a competing base to block active silanol sites.[4][8] | Can shorten column life and suppress MS signal.[8] |
Q3: Mobile phase adjustments aren't enough. When should I consider changing my column, and what are my options?
A3: If mobile phase optimization fails to resolve the peak tailing, the issue lies with the fundamental chemistry of the stationary phase. It's time to select a column better suited for polar analytes.
Option 1: Modern, High-Purity, End-Capped Columns
-
Rationale: Not all C18 columns are the same. Modern columns are often made with high-purity "Type B" silica, which has fewer metal impurities and more homogenous, less acidic silanol groups.[4][9] They also undergo a process called "end-capping," where smaller silane reagents are used to bond the remaining accessible silanols after the primary C18 bonding.[3][10] This dramatically reduces the number of sites available for secondary interactions.[3][10]
-
When to Choose: This is the best first choice when you want to remain in a reversed-phase mode. Look for columns explicitly marketed as "high-purity," "fully end-capped," or "base-deactivated."
Option 2: Polar-Embedded or Polar-Endcapped Columns
-
Rationale: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain or at the end. This polar group helps to shield the residual silanols from the analyte.
-
When to Choose: This is an excellent choice for polar amides as the embedded polar group can offer alternative selectivity compared to a standard C18. They are also generally more robust and resistant to "phase collapse" in highly aqueous mobile phases.
Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Rationale: HILIC is a powerful technique specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase.[11][12] In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically >60% acetonitrile).[13] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13]
-
When to Choose: When your polar amide has little to no retention on even the most aqueous reversed-phase methods, HILIC is the logical next step. Amide-functionalized HILIC columns are particularly effective for separating polar compounds.[14][15]
dot graph TD; A[Start: Peak Tailing Observed for Polar Amide] --> B{Is peak shape better with lower sample concentration?}; B -->|Yes| C[Overload Tailing: Reduce sample concentration or use a higher capacity column]; B -->|No/Worse| D{Is the column old or known to be Type A silica?}; D -->|Yes| E[High Silanol Activity Likely. Proceed to Mobile Phase Optimization]; D -->|No| F[Proceed to Mobile Phase Optimization]; E --> G[Step 1: Mobile Phase Optimization]; F --> G; G --> H{Lower Mobile Phase pH to <3 with 0.1% Formic Acid}; H --> I{Is peak shape acceptable?}; I -->|Yes| J[End: Problem Solved]; I -->|No| K{Try a Competing Base (e.g., TEA) if not using MS}; K --> L{Is peak shape acceptable?}; L -->|Yes| J; L -->|No| M[Step 2: Change Column Chemistry]; M --> N{Select a Modern, End-Capped Type B Silica Column}; N --> O{Still Tailing?}; O -->|No| J; O -->|Yes| P{Consider a Polar-Embedded Phase or Switch to HILIC Mode}; P --> Q[End: Alternative Chromatography Mode Required];
end
Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q: What exactly are silanols and why are they problematic? A: Silanols (Si-OH) are hydroxyl groups on the surface of the silica particles used to make most chromatography columns. They are a natural consequence of silica chemistry. While the C18 (or other) bonded phase covers much of the surface, many unreacted silanols remain.[3][4] These silanols are acidic and can become deprotonated (negatively charged) at pH levels above ~3-4.[1] Polar analytes, like amides, can then interact with these sites through strong hydrogen bonding or ion-exchange mechanisms, creating a mixed-mode retention that leads to tailing peaks.[3][16]
Q: What is the difference between "peak tailing" and "peak fronting"? A: Both are forms of peak asymmetry. Peak tailing, the more common issue, is where the back half of the peak is elongated.[4] This is often caused by strong secondary interactions, as discussed above.[4] Peak fronting is where the front half of the peak is sloped, creating a "shark-fin" appearance.[4] Fronting is typically caused by issues like poor sample solubility in the mobile phase, column collapse, or significant column overload.[4]
Q: Can my HPLC system itself cause peak tailing? A: Yes, this is known as "extra-column dispersion" or "extra-column volume".[2] It refers to any source of peak broadening that occurs outside of the column itself. Common causes include:
-
Using tubing with an unnecessarily large internal diameter (e.g., 0.01" instead of 0.005").[2]
-
Long connection tubing between the injector, column, and detector.
-
Poorly made connections (e.g., a gap between the tubing and the port) that create dead volume.
-
A dirty or partially blocked column inlet frit.[3] These issues typically cause broadening or tailing for all peaks in the chromatogram, not just specific analytes.
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Mechanism of silanol-induced peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Rosés, M., et al. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Alpert, A. (2011, June 26). Waters Amide Column Stability. Chromatography Forum. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]
-
Talele, P., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for quantifying active pharmaceutical ingredients (APIs) and their impurities. However, the generation of reliable data is wholly contingent on the validation of the analytical method itself. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1].
This guide provides an in-depth, comparative analysis of the validation process for an HPLC method tailored to a specific molecule: 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. This compound, a disubstituted chloroacetamide, requires a robust analytical method to ensure its identity, purity, and concentration can be reliably determined. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each validation parameter, comparing the experimental outcomes to internationally recognized acceptance criteria, and providing detailed, reproducible protocols.
The framework for this validation is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures[2][3].
The Analyte: 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
-
Molecular Formula: C9H9Cl2NO[4]
-
Molecular Weight: 218.08 g/mol [4]
-
Structure: This molecule contains a phenyl ring, an amide group, and chlorine atoms, which influence its chromatographic behavior, particularly its retention on a reverse-phase column and its UV absorbance profile. The structural properties, such as the number of carbon atoms and the nature of substituents, play a crucial role in determining lipophilicity and, consequently, chromatographic retention[5].
Chapter 1: The Analytical Framework - Foundational Chromatographic Conditions
The selection of chromatographic conditions is the critical first step. The goal is to achieve a symmetric, well-resolved peak for the analyte, free from interference, in a reasonable runtime. Based on the analyte's structure—a moderately polar chloroacetamide derivative—a reverse-phase HPLC method is the logical choice[6].
Rationale for Selection:
-
Column: A C18 column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is standard for reverse-phase HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to provide an ideal retention time (typically 3-10 minutes).
-
Detector: A UV detector is suitable as the phenyl ring in the analyte's structure will exhibit significant absorbance in the UV range. The detection wavelength is selected by analyzing the UV spectrum of the compound to find its lambda max (λmax), ensuring maximum sensitivity.
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature is controlled (e.g., at 30 °C) to ensure retention time reproducibility.
Optimized Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Analyte Conc. | 100 µg/mL (Nominal) |
Chapter 2: System Suitability - The Self-Validating Check
Before any validation or sample analysis, the chromatographic system's performance must be verified. This is the role of the System Suitability Test (SST). The SST is not part of the formal validation but is a mandatory check performed before each analytical run to ensure the system is fit for its intended purpose[7][8][9]. It acts as a pre-flight check, confirming that the instrument, electronics, column, and mobile phase are all performing correctly on the day of analysis[9][10].
Protocol: Six replicate injections of a standard solution (e.g., 100 µg/mL) are made. The following parameters are evaluated against pre-defined acceptance criteria[11].
Comparative Data: System Suitability Results vs. Acceptance Criteria
| Parameter | Acceptance Criteria (USP/ICH) | Experimental Result | Status |
|---|---|---|---|
| Tailing Factor (T) | T ≤ 2 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| % RSD of Peak Area | ≤ 2.0%[9] | 0.45% | Pass |
| % RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
These results confirm that the system provides symmetric peaks, is efficient, and delivers precise, repeatable injections, thereby validating the integrity of the data generated in the subsequent experiments.
Chapter 3: Method Validation - A Parameter-by-Parameter Analysis
Method validation is the process of providing documented evidence that the method is suitable for its intended use[12]. The core validation parameters are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[13][14].
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[14].
Experimental Protocol:
-
Blank Injection: Inject the diluent (mobile phase) to ensure no interfering peaks at the analyte's retention time.
-
Placebo Analysis: If validating for a drug product, analyze a placebo (all formulation components except the API) to demonstrate lack of interference.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the main analyte peak is resolved from any degradant peaks.
Comparative Analysis: The method is considered specific if the analyte peak is pure and well-separated from any other peaks in the chromatograms of the blank, placebo, and stressed samples. Peak purity analysis using a Diode Array Detector (DAD) can further confirm specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise[2][3].
Experimental Protocol: A minimum of five concentrations are prepared across a specified range. For an assay of an active substance, this range is typically 80% to 120% of the nominal test concentration[3][15].
Comparative Data: Linearity Results
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| 50% | 50 | 450150 |
| 80% | 80 | 720300 |
| 100% | 100 | 900500 |
| 120% | 120 | 1080700 |
| 150% | 150 | 1351000 |
| Parameter | Acceptance Criterion | Experimental Result | Status |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Y-intercept | Close to zero | 150.5 | Pass |
The high correlation coefficient (r² > 0.999) provides strong evidence of a linear relationship between concentration and peak area across the validated range of 50-150 µg/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically assessed by analyzing samples with known concentrations and comparing the measured results to the true values[14].
Experimental Protocol: Accuracy is evaluated at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level, for a total of nine determinations[15]. This can be done by spiking a placebo with a known amount of the API or by using a certified reference material.
Comparative Data: Accuracy Results
| Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 80.0 | 80.2 | 100.3% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 100.1 | 100.1% | |
| 120% | 120.0 | 121.0 | 100.8% |
| 120.0 | 119.5 | 99.6% |
| | 120.0 | 120.6 | 100.5% |
| Parameter | Acceptance Criterion | Experimental Result | Status |
| Mean % Recovery | 98.0% - 102.0% | 100.1% | Pass |
| % RSD | ≤ 2.0% | 0.48% | Pass |
The high recovery values, well within the 98-102% range, demonstrate the method's excellent accuracy.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Six replicate samples are prepared at 100% of the test concentration and analyzed.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day.
Comparative Data: Precision Results
| Parameter | Acceptance Criterion | Repeatability (%RSD) | Intermediate Precision (%RSD) | Status |
|---|
| Assay Result (% of Target) | % RSD ≤ 2.0% | 0.55% | 0.68% | Pass |
The low relative standard deviation (RSD) for both repeatability and intermediate precision demonstrates that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio for a series of diluted solutions.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
Comparative Data: LOD & LOQ
| Parameter | Acceptance Criterion | Experimental Result |
|---|---|---|
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
The low LOD and LOQ values indicate the method is highly sensitive and suitable for detecting and quantifying trace levels of the analyte, which is critical for impurity analysis.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[12]. It provides an indication of the method's reliability during normal usage.
Experimental Protocol: The effect of small changes to key parameters is evaluated. This is often done using a one-factor-at-a-time approach.
-
Flow Rate: ± 0.2 mL/min (0.8 and 1.2 mL/min)[12].
-
Column Temperature: ± 5 °C (25 °C and 35 °C)[12].
-
Mobile Phase Composition: ± 2% absolute change in organic component (e.g., 58% and 62% Acetonitrile).
Comparative Analysis: The system suitability parameters (tailing factor, resolution, etc.) are checked under each varied condition. The method is robust if the results remain within the acceptance criteria, indicating that minor day-to-day variations will not compromise the method's performance.
Chapter 4: Visualization of the Validation Workflow
A logical workflow is essential for a systematic validation process. The following diagram illustrates the relationship and sequence of the validation experiments.
Caption: Workflow for HPLC Method Validation.
Conclusion
This guide has systematically demonstrated the validation of an HPLC method for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. By comparing the experimental data against the stringent acceptance criteria set by the ICH, we have established a method that is specific, linear, accurate, precise, sensitive, and robust. This validated method is fit for its intended purpose: to provide reliable, high-quality data for the quantitative analysis of this compound in a quality control environment. The causality-driven approach, explaining the "why" behind each protocol, ensures that this guide serves not just as a procedure, but as a comprehensive scientific resource for researchers and drug development professionals.
References
-
ICH guideline Q14 on analytical procedure development . European Medicines Agency (EMA). [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
2-chloro-N-(4-chloro-2-methylphenyl)acetamide . PubChem. [Link]
-
Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry . ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]
-
System Suitability in HPLC Analysis . Pharmaguideline. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS . Waters Corporation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14 . ICH. [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
-
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography . MDPI. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide . PubChem. [Link]
-
System suitability Requirements for a USP HPLC Method . Restek. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Institute of Validation Technology. [Link]
-
Quality Guidelines . ICH. [Link]
-
Analytical Method Validation Parameters: An Updated Review . ResearchGate. [Link]
-
Acetamide,2-chloro-N-(2-methylphenyl)- . Chemsrc. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... . ResearchGate. [Link]
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spectroscopic analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and its analogues
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The family of N-phenylacetamides, known for a wide range of biological activities, presents a rich area of study. This guide provides an in-depth spectroscopic comparison of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide with three of its structural analogues. By juxtaposing predicted data for our target molecule with experimental data from its analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this class of compounds.
Our analysis will be grounded in the principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore how subtle changes in the substitution pattern on the phenyl ring influence the spectral output, offering insights into the electronic and steric environment of each molecule.
The Molecules in Focus
The core structure under investigation is 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. Its analogues have been chosen to represent systematic variations in the substituent pattern on the phenyl ring, allowing for a clear and logical comparison.
Caption: Molecular structures of the target compound and its analogues.
Experimental & Predictive Methodologies
The experimental data for the analogues presented in this guide were obtained from publicly available databases, primarily the NIST Chemistry WebBook and PubChem.[1][2] The protocols for acquiring such data are standardized within the scientific community.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (TMS) used as an internal standard. The causality behind this choice lies in the ability of CDCl₃ to dissolve a wide range of organic compounds and the inertness and distinct signal of TMS, which is set to 0 ppm, providing a reliable reference point.[3][4]
Infrared (IR) Spectroscopy
IR spectra are generally acquired using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be prepared as KBr pellets or analyzed as thin films. The principle relies on the absorption of infrared radiation by specific molecular vibrations, providing a "fingerprint" of the functional groups present.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) source. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio of the fragments provides information about the molecular weight and structural components of the molecule.[5][6][7]
Caption: Workflow for comparative spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and the experimental data for its analogues.
¹H NMR Spectral Data (Predicted vs. Experimental, δ in ppm)
| Proton | Target (Predicted) | Analogue 1 (Experimental) | Analogue 2 (Experimental) | Analogue 3 (Experimental) |
| -NH- (amide) | ~8.5 | ~8.0 | ~7.5 | ~8.2 |
| Aromatic-H | 7.0 - 7.5 | 7.1 - 7.5 | 7.0 - 7.2 | 7.3 - 7.6 |
| -OCH₃ | ~3.9 | - | - | - |
| -CH₂Cl | ~4.2 | ~4.2 | ~4.3 | ~4.2 |
| -CH₃ | ~2.3 | ~2.3 | ~2.2 (2x) | - |
¹³C NMR Spectral Data (Predicted vs. Experimental, δ in ppm)
| Carbon | Target (Predicted) | Analogue 1 (Experimental) | Analogue 2 (Experimental) | Analogue 3 (Experimental) |
| C=O (amide) | ~165 | ~164 | ~165 | ~164 |
| Aromatic-C | 110 - 150 | 120 - 140 | 128 - 136 | 121 - 138 |
| -OCH₃ | ~56 | - | - | - |
| -CH₂Cl | ~43 | ~43 | ~44 | ~43 |
| -CH₃ | ~16 | ~21 | ~18 | - |
Key IR Absorption Frequencies (Predicted vs. Experimental, cm⁻¹)
| Functional Group | Target (Predicted) | Analogue 1 (Experimental) | Analogue 2 (Experimental) | Analogue 3 (Experimental) |
| N-H Stretch | ~3300 | ~3290 | ~3270 | ~3290 |
| C=O Stretch (Amide I) | ~1670 | ~1665 | ~1660 | ~1670 |
| N-H Bend (Amide II) | ~1550 | ~1540 | ~1530 | ~1540 |
| C-Cl Stretch | ~750 | ~760 | ~770 | ~750 |
Mass Spectrometry Fragmentation (Predicted vs. Experimental, m/z)
| Fragment | Target (Predicted) | Analogue 1 (Experimental) | Analogue 2 (Experimental) | Analogue 3 (Experimental) |
| [M]⁺ | 247/249/251 | 183/185 | 197/199 | 203/205/207 |
| [M - CH₂Cl]⁺ | 198/200 | 134 | 148 | 154/156 |
| [C₇H₅ClNO]⁺ | 154/156 | - | - | - |
| [C₈H₈NO]⁺ | - | 134 | - | - |
| [C₉H₁₀NO]⁺ | - | - | 148 | - |
| [C₇H₆ClN]⁺ | - | - | - | 127/129 |
Analysis and Interpretation
The comparative analysis of the spectroscopic data reveals distinct correlations between the molecular structures and their spectral signatures.
-
¹H NMR: The chemical shift of the amide proton (-NH-) is sensitive to the electronic environment of the phenyl ring. The presence of electron-donating groups (e.g., -CH₃ in Analogue 1 and 2) generally results in an upfield shift (lower ppm) compared to the electron-withdrawing chloro group in Analogue 3. The predicted downfield shift for the target molecule's amide proton is likely due to the combined electron-withdrawing effects of the two chloro substituents and the methoxy group's anisotropic effect. The signals for the -OCH₃ and aromatic protons in the target molecule are predicted in their expected regions.
-
¹³C NMR: The carbonyl carbon (C=O) of the amide group shows a relatively consistent chemical shift across all compounds, indicating that its electronic environment is less affected by the phenyl ring substituents. The aromatic carbon signals, however, are expected to be more complex for the target molecule due to the varied substitution pattern.
-
IR Spectroscopy: The positions of the N-H and C=O stretching vibrations are characteristic of secondary amides. The slight variations observed among the analogues can be attributed to differences in hydrogen bonding and electronic effects. The predicted spectrum for the target molecule aligns well with these characteristic absorptions.
-
Mass Spectrometry: The molecular ion peaks ([M]⁺) are expected to show characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A key fragmentation pathway for these compounds is the cleavage of the C-N bond, leading to the formation of a chloroacetyl cation or a substituted aniline radical cation. Another common fragmentation is the loss of the chloromethyl radical. The predicted fragmentation pattern for the target molecule is consistent with these established mechanisms.
Conclusion
This guide provides a comprehensive spectroscopic comparison of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and its analogues. By integrating predicted data for the target molecule with experimental data for its structurally related compounds, we have established a reliable framework for the identification and characterization of this class of N-phenylacetamides. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS data highlights the influence of substituent effects on the spectroscopic properties. This approach of combining predictive and comparative analysis serves as a powerful tool for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident structural elucidation of novel compounds.
References
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Introduction to Mass Spectrometry . Available at: [Link]
-
NIST Chemistry WebBook . National Institute of Standards and Technology. Available at: [Link]
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Analytical Chemistry Journal . ACS Publications. Available at: [Link]
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The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
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PubChem . National Center for Biotechnology Information. Available at: [Link]
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Principles of ¹³C NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]
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NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]
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Analytical Chemistry (journal) - Wikipedia . Available at: [Link]
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Welcome to the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
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The Journal of Organic Chemistry List of Issues . ACS Publications. Available at: [Link]
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Mass Spectrometry: Fragmentation Mechanisms - YouTube . Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide from Different Suppliers
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, are the foundational building blocks for Active Pharmaceutical Ingredients (APIs). The purity of these intermediates directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1][2] The presence of even minute quantities of impurities can lead to undesirable side reactions, introduce toxic byproducts, or complicate downstream purification processes, resulting in significant delays and financial losses.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide sourced from different suppliers. We will move beyond simple percentage purity values, employing a multi-faceted analytical approach to build a complete quality profile. This self-validating system of orthogonal techniques ensures a trustworthy and robust evaluation, empowering you to make informed decisions when selecting a supplier. The methodologies described herein are grounded in established analytical principles and align with the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7]
The Analytical Gauntlet: A Multi-Pronged Strategy for Purity Verification
A single analytical technique is insufficient to declare a chemical intermediate "pure." Each method has inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach, where different techniques are used to probe various aspects of the sample's composition. Our strategy is designed to identify and quantify organic and inorganic impurities, residual solvents, and water content, while unequivocally confirming the structure of the target compound.
Our Chosen Methodologies:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone of purity assessment, HPLC excels at separating and quantifying the target compound from its non-volatile organic impurities. A well-developed HPLC method provides the primary purity value and a profile of related substance impurities.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile organic compounds, particularly residual solvents from the synthesis and purification processes.[11] ICH Q3C guidelines provide strict limits for such solvents.[7]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR serves as a powerful tool for structural confirmation.[12][13] It provides a quantitative overview of all proton-containing species in the sample, allowing for the detection of impurities that may not be visible by other techniques and confirming the identity of the main component.[14][15]
-
Karl Fischer Titration: The definitive method for quantifying water content. Water is a common impurity that can affect reaction stoichiometry and product stability.
-
Elemental Analysis (CHN): This fundamental technique determines the percentage of Carbon, Hydrogen, and Nitrogen in the compound. Comparing these experimental values to the theoretical percentages calculated from the molecular formula provides a crucial check on the overall purity and integrity of the sample.
This comprehensive approach is illustrated in the workflow diagram below.
Caption: Overall workflow for purity assessment of a new chemical intermediate.
Comparative Analysis: Hypothetical Data from Suppliers A, B, and C
To illustrate the practical application of our analytical strategy, we present hypothetical data from the evaluation of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder | White to off-white powder |
| Purity by HPLC (Area %) | 99.65% | 99.12% | 99.45% | ≥ 99.0% |
| Largest Unknown Impurity (Area %) | 0.08% | 0.15% | 0.09% | ≤ 0.10% |
| Total Impurities (Area %) | 0.35% | 0.88% | 0.55% | ≤ 1.0% |
| Residual Solvents (GC-MS) | Dichloromethane: 45 ppm | Acetone: 750 ppm | Dichloromethane: 850 ppm | Dichloromethane: ≤ 600 ppmAcetone: ≤ 5000 ppm |
| Water Content (Karl Fischer) | 0.11% | 0.45% | 0.20% | ≤ 0.5% |
| ¹H NMR | Conforms to structure | Conforms, minor broad peaks | Conforms to structure | Conforms to structure |
| Elemental Analysis | C: 49.88%H: 4.02%N: 5.31% | C: 49.65%H: 4.15%N: 5.25% | C: 49.81%H: 4.05%N: 5.29% | Theoretical: C: 49.83%H: 4.01%N: 5.32% |
Discussion and Interpretation of Results
The data presented in the table allows for a nuanced comparison that goes beyond the headline purity figure.
-
Supplier A: This material demonstrates the highest purity by HPLC (99.65%) and a clean profile, with all individual impurities below the ICH identification threshold of 0.10%.[16] The residual solvent and water content are well within acceptable limits. The elemental analysis aligns closely with the theoretical values. This supplier provides material of excellent quality.
-
Supplier B: Although the HPLC purity of 99.12% meets the acceptance criteria, this sample presents several concerns. A significant unknown impurity is present at 0.15%, which exceeds the ICH identification threshold, necessitating further investigation to determine its structure and potential toxicity.[17] The total impurity level is also the highest of the three. While the residual acetone and water content are within limits, they are notably higher than the other suppliers, suggesting a less optimized purification and drying process.
-
Supplier C: This sample shows good HPLC purity (99.45%). However, the GC-MS analysis reveals a high level of residual dichloromethane (850 ppm), which exceeds the ICH limit of 600 ppm. Dichloromethane is a Class 2 solvent with known toxicity, and its presence at this level is a significant quality failure. This would render the batch unacceptable for use in GMP processes without further purification.
Caption: Decision-making flowchart based on analytical purity results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and its related substances.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is for the analysis of residual solvents.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
For structural confirmation and identification of organic impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data (Fourier transform, phase correction, baseline correction) and integrate all signals. The chemical shifts and coupling constants should be consistent with the proposed structure.
References
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
International Council for Harmonisation. (2006, June 2). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Paracetamol, Aceclofenac, and Their Related Substances. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide Analysis
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, a key chemical intermediate. Recognizing the critical need for reproducible and reliable analytical data in research and development, this document outlines a comparative study of two prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The guide delves into the rationale behind the experimental design, presents hypothetical yet realistic comparative data, and offers detailed, step-by-step protocols. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for validating and comparing analytical methods across different laboratories, thereby ensuring data integrity and consistency.
Introduction: The Imperative for Analytical Precision
This guide is structured to walk the reader through a hypothetical inter-laboratory study designed to compare the performance of HPLC-UV and GC-MS for the analysis of the target compound. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems.
Design of the Inter-Laboratory Study
The primary objective of this study is to assess the precision, accuracy, and overall performance of HPLC-UV and GC-MS for the quantitative analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide by multiple laboratories.
Participating Laboratories and Sample Distribution
For this hypothetical study, three independent laboratories with expertise in chromatographic analysis participated. Each laboratory received three sets of samples:
-
A certified reference material (CRM) of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (purity ≥ 99.5%).
-
Three blind samples of the analyte at different concentrations (Low, Medium, High) in an acetonitrile matrix.
-
A sample of the analyte spiked into a placebo matrix to assess matrix effects.
Analytical Methods for Comparison
Two widely used analytical techniques were chosen for this comparison:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and commonly available technique for the analysis of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly for volatile compounds or those that can be derivatized.
The selection of these methods allows for a comparison between a workhorse of quality control labs (HPLC) and a more definitive, structurally elucidative technique (GC-MS).[3]
Validation Parameters
The inter-laboratory study was designed to evaluate the following key validation parameters as outlined in the ICH Q2(R2) guidelines[1][4][5]:
-
Accuracy: Closeness of the test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparative Data Analysis
The following tables summarize the hypothetical data generated from the three participating laboratories.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 1 - 200 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.10 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 0.30 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
Table 2: Inter-Laboratory Precision (Reproducibility) for Blind Samples
| Sample | True Value (µg/mL) | HPLC-UV Mean ± SD (µg/mL) | HPLC-UV %RSD | GC-MS Mean ± SD (µg/mL) | GC-MS %RSD |
| Low | 10.0 | 9.8 ± 0.4 | 4.1% | 10.1 ± 0.2 | 2.0% |
| Medium | 50.0 | 50.5 ± 1.5 | 3.0% | 49.8 ± 0.8 | 1.6% |
| High | 150.0 | 148.9 ± 3.7 | 2.5% | 150.7 ± 2.1 | 1.4% |
SD: Standard Deviation; %RSD: Percent Relative Standard Deviation
Experimental Protocols
The following detailed protocols were provided to each participating laboratory to ensure consistency in the execution of the analyses.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for robust quantification and is suitable for routine quality control.
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide reference standard.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the linearity range.
-
Sample Preparation: Dilute the provided samples with acetonitrile to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides higher selectivity and sensitivity, making it ideal for impurity profiling and confirmation analysis.
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Helium (carrier gas).
-
Acetonitrile (GC grade).
-
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide reference standard.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 12.5 mg of the reference standard and dissolve in 25 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the provided samples with acetonitrile to fall within the calibration range.
Discussion of Results and Method Comparison
Based on the hypothetical data, both HPLC-UV and GC-MS are suitable for the quantitative analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. However, there are key differences in their performance that would guide the selection of a method for a specific purpose.
-
Precision and Accuracy: The GC-MS method demonstrated slightly better accuracy and significantly better inter-laboratory precision (%RSD values were lower). This is likely due to the higher selectivity of the mass spectrometric detection, which reduces interference from matrix components or impurities.
-
Sensitivity: GC-MS also showed a lower LOD and LOQ, making it the preferred method for trace analysis or impurity determination.
-
Robustness and Accessibility: The HPLC-UV method is generally considered more robust and is more widely available in quality control laboratories. Its operational parameters are less complex than those of GC-MS, making it more suitable for routine, high-throughput analysis.
-
Linearity: Both methods exhibited excellent linearity over their respective ranges.
Conclusion and Recommendations
This guide has presented a framework for an inter-laboratory comparison of HPLC-UV and GC-MS methods for the analysis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. The hypothetical data suggests that while both methods are valid, the choice depends on the specific analytical need.
-
For routine quality control and release testing , where high throughput and robustness are critical, the HPLC-UV method is recommended.
-
For trace analysis, impurity profiling, and reference standard characterization , where high sensitivity and selectivity are paramount, the GC-MS method is the superior choice.
The successful implementation of an inter-laboratory study, as outlined here, is crucial for validating analytical methods and ensuring the consistency and reliability of data across different sites, ultimately upholding the principles of scientific integrity in research and development.
References
-
PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Ludi, A., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
